molecular formula C5H8N2O4 B027892 N-Nitrosohydroxyproline CAS No. 30310-80-6

N-Nitrosohydroxyproline

Cat. No.: B027892
CAS No.: 30310-80-6
M. Wt: 160.13 g/mol
InChI Key: ABVBOWJCKJGCJM-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosohydroxyproline is a nitrosamine derivative of the amino acid L-4-hydroxyproline. This compound serves as a versatile precursor and key intermediate in organic and peptide synthesis. Research applications have demonstrated its utility in creating various esters and other intermediates intended for use as coupling components for the synthesis of protected L-4-hydroxyproline peptides . The preparative approach involves the selective acidic cleavage of the nitroso group in the presence of different carboxyl-protecting groups, including acid-labile moieties . In food science research, particularly in studies modeling cured meat systems, N-Nitrosohydroxyproline and its precursor hydroxyproline have been investigated for their role in nitrosamine formation. Notably, unlike its analog proline, hydroxyproline has been found to act as an inhibitor of N-Nitrosopyrrolidine (NPYR) formation under high-temperature conditions, providing a significant area of study for mitigating the formation of potentially carcinogenic compounds in processed foods . As a member of the N-nitroso compound family, it is classified as a carcinogenic agent and should be handled with appropriate safety precautions . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBOWJCKJGCJM-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021042
Record name N-Nitrosohydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30310-80-6
Record name N-Nitrosohydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30310-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosohydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosohydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOHYDROXYPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Carcinogenic Potential & Control of N-Nitroso Compounds (NOCs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitroso compounds (NOCs), particularly N-nitrosamines, represent a "Cohort of Concern" due to their potent mutagenic and carcinogenic capabilities. While historically associated with dietary sources (cured meats, tobacco), the pharmaceutical industry faces a critical challenge regarding Nitrosamine Drug Substance Related Impurities (NDSRIs). This guide dissects the metabolic activation pathways required for NOC genotoxicity, establishes risk assessment frameworks based on TD50 values, and provides a validated analytical workflow for detection at trace levels.

Mechanistic Toxicology: The Bioactivation Cascade

N-nitrosamines are typically biologically inert until metabolically activated. They function as pro-carcinogens. The critical determinant of their toxicity is the enzymatic conversion into highly reactive alkylating agents capable of covalent binding to DNA.

Cytochrome P450-Mediated -Hydroxylation

The primary route of activation involves the cytochrome P450 superfamily, specifically CYP2E1 (high affinity) and CYP2A6 .

  • 
    -Hydroxylation:  The enzyme inserts an oxygen atom at the 
    
    
    
    -carbon position of the N-alkyl group.
  • Spontaneous Decomposition: The resulting

    
    -hydroxy nitrosamine is unstable and decomposes to release an aldehyde and a mono-alkylnitrosamine.
    
  • Diazonium Formation: The mono-alkylnitrosamine rearranges to form an alkyldiazonium ion (

    
    ).
    
  • Carbocation Generation: Nitrogen gas (

    
    ) is utilized as a leaving group, generating a highly electrophilic carbocation (
    
    
    
    ).
  • DNA Adduct Formation: The carbocation attacks nucleophilic sites on DNA bases. The most biologically significant lesion is the methylation of the O6 position of guanine (O6-meG ).

The Mutagenic Consequence

If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), the O6-meG adduct mispairs with Thymine during DNA replication (instead of Cytosine). This results in a G:C


 A:T transition mutation , a hallmark of nitrosamine carcinogenesis often observed in KRAS and p53 genes.
Pathway Visualization

G Nitrosamine Parent N-Nitrosamine (Pro-carcinogen) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy α-Hydroxylation CYP CYP2E1 / CYP2A6 (Enzymatic Activation) CYP->AlphaHydroxy Catalysis Diazonium Alkyldiazonium Ion (Reactive) AlphaHydroxy->Diazonium Spontaneous Decomposition (-Aldehyde) Carbocation Alkyl Carbocation (Ultimate Carcinogen) Diazonium->Carbocation Loss of N2 Adduct O6-Methylguanine Adduct Carbocation->Adduct Alkylation DNA Genomic DNA (Nucleophilic Sites) DNA->Adduct Mutation G:C to A:T Transition (Carcinogenesis) Adduct->Mutation Replication Error

Figure 1: The metabolic activation pathway of N-nitrosamines leading to mutagenic DNA lesions.

Risk Assessment & Regulatory Thresholds

Regulatory bodies (FDA, EMA) utilize the TD50 metric (the daily dose rate required to induce tumors in 50% of test animals) to calculate Acceptable Intake (AI) limits.

Calculation of Acceptable Intake (AI)

The AI is derived to ensure that the excess cancer risk does not exceed 1 in 100,000 over a lifetime of exposure.



Comparative Limits of Key Nitrosamines

The following table summarizes the limits for common nitrosamines found in pharmaceutical impurities.

CompoundAbbreviationStructure TypeTD50 (mg/kg/day)FDA/EMA AI Limit (ng/day)Primary Target Organ
N-Nitrosodimethylamine NDMASmall Dialkyl0.095996.0 Liver
N-Nitrosodiethylamine NDEASmall Dialkyl0.026526.5 Liver, Esophagus
N-Nitroso-N-methyl-4-aminobutyric acid NMBAComplexRead-across96.0 Bladder
N-Nitrosomethylphenidate NMPHNDSRIClass Specific1500.0 *Various

*Note: NDSRI limits vary based on potency categorization (CPCA) scores. 1500 ng/day represents the limit for the lowest potency category.

Analytical Protocol: Ultra-Trace Detection

Detecting nitrosamines at ppb (parts per billion) levels requires rigorous sample preparation to avoid false positives (e.g., in-situ formation during extraction) and false negatives (matrix suppression).

Method Principle

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mode: Electrospray Ionization (ESI) in Positive Mode using Multiple Reaction Monitoring (MRM). Internal Standard: Deuterated analogs (e.g., NDMA-d6) are mandatory to correct for extraction efficiency and matrix effects.

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare stock solutions of Nitrosamine Mix and Internal Standard (IS) Mix in Methanol.

    • Spike IS into all samples prior to any manipulation to track recovery.

  • Sample Extraction (Solid Dosage Forms):

    • Crush: Pulverize 20 tablets to a fine powder.

    • Weigh: Transfer equivalent of 100 mg API into a 15 mL centrifuge tube.

    • Solvent Addition: Add 10 mL of 0.1% Formic Acid in Water/Methanol (90:10). Rationale: Acidic pH inhibits artifactual nitrosamine formation during extraction.

    • Vortex/Sonication: Vortex for 1 min, Sonicate for 20 min (maintain temp < 25°C to prevent degradation).

  • Clarification:

    • Centrifuge at 4500 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE filter. Note: Avoid Nylon filters as they can adsorb nitrosamines.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18), 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Transition Monitoring: Monitor two transitions per analyte (Quantifier and Qualifier).

      • Example NDMA: 75.1

        
         43.1 (Quant), 75.1 
        
        
        
        58.1 (Qual).
Analytical Workflow Diagram

Workflow Sample Drug Product (Powder) Extract Extraction (0.1% FA in H2O/MeOH) Sample->Extract IS Add Deuterated IS (NDMA-d6) IS->Extract Correction Centrifuge Centrifuge 4500 rpm Extract->Centrifuge Filter Filter 0.22 µm PTFE Centrifuge->Filter Supernatant LC HPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Isotope Dilution) MS->Data

Figure 2: Validated LC-MS/MS workflow for nitrosamine impurity analysis.

Mitigation Strategies in Drug Development

Preventing NOC formation is superior to downstream removal. Strategies must address the "Nitrosating Triad": Amine Source + Nitrosating Agent + Acidic Conditions.

  • Excipient Screening: Audit excipients for nitrite traces (common in microcrystalline cellulose and crospovidone).

  • Scavenger Addition: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol in the formulation to compete for the nitrosating agent.

  • pH Modulation: Formulation at pH > 7 reduces the concentration of the nitrosonium ion (

    
    ), the active nitrosating species.
    

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021/2024 Updates). [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020). [Link]

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Lhasa Limited. Carcinogenic Potency Database (CPDB) - TD50 Values. [Link]

  • World Health Organization (WHO) - IARC. Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 94. [Link]

Technical Assessment: N-Nitrosohydroxyproline (NHPRO) as a Biomarker and Variable in Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of N-Nitrosohydroxyproline (NHPRO) in mutagenesis research. Unlike direct-acting mutagens, NHPRO serves primarily as a non-carcinogenic biomarker used to quantify endogenous nitrosation—a critical chemical mechanism that generates mutagenic N-nitroso compounds (NOCs) in biological systems.

Part 1: Executive Summary

N-Nitrosohydroxyproline (NHPRO) is the N-nitroso derivative of hydroxyproline, a major amino acid constituent of collagen. In mutagenesis and carcinogenesis research, NHPRO functions not as a primary mutagen, but as a safe, stable surrogate marker for assessing the potential of a biological system (e.g., the human stomach) to generate carcinogenic nitrosamines.

While volatile nitrosamines (e.g., NDMA) are potent mutagens requiring metabolic activation, NHPRO and its analog N-nitrosoproline (NPRO) are excreted largely unchanged in urine. This unique pharmacokinetic profile allows researchers to use NHPRO to quantify endogenous nitrosation capacity —the rate at which a subject converts secondary amines into N-nitroso compounds—without exposing the subject to toxicity.

Part 2: Chemical Basis and Endogenous Formation

The Nitrosation Mechanism

NHPRO is formed via the acid-catalyzed nitrosation of 4-hydroxyproline (Hyp) in the presence of nitrite (


). This reaction is most efficient at acidic pH (approx. pH 2.5–3.5), typical of the mammalian stomach.

Reaction:



Unlike alkyl-nitrosamines, the cyclic structure of NHPRO prevents the formation of alkylating diazonium ions upon metabolism, rendering it non-mutagenic.

Precursor Sources[1]
  • Endogenous: Breakdown of collagen releases significant amounts of free hydroxyproline.

  • Exogenous: Dietary gelatin and meat products.

  • Nitrosating Agents: Salivary nitrite (reduced from dietary nitrate) or inflammatory NO production.

Pathway Visualization

The following diagram illustrates the parallel formation of mutagenic vs. non-mutagenic NOCs, highlighting NHPRO's role as a monitor.

NitrosationPathways Nitrate Dietary Nitrate (NO3-) Nitrite Nitrite (NO2-) Nitrate->Nitrite Salivary Reductase Stomach Acidic Stomach (pH 2-4) Nitrite->Stomach NHPRO N-Nitrosohydroxyproline (NHPRO) [NON-MUTAGENIC] Stomach->NHPRO Nitrosation NDMA N-Nitrosodimethylamine (NDMA) [MUTAGENIC] Stomach->NDMA Nitrosation Hyp Hydroxyproline (Collagen Breakdown) Hyp->Stomach Amine Mutagenic Precursors (e.g., Dimethylamine) Amine->Stomach Urine Urine Excretion (Biomarker Quantification) NHPRO->Urine Excreted Unchanged DNA DNA Alkylation (Mutagenesis) NDMA->DNA Metabolic Activation (CYP450)

Figure 1: Differential pathways of nitrosation. NHPRO tracks the nitrosation conditions without leading to DNA damage.

Part 3: Mutagenicity Profile & Toxicology

Mutagenicity Data (Ames Test)

Extensive testing using the Salmonella typhimurium histidine reversion assay (Ames test) confirms the safety profile of NHPRO compared to carcinogenic nitrosamines.

Table 1: Comparative Mutagenicity of N-Nitroso Compounds

CompoundStructure TypeAmes Test (TA100/TA1535)Metabolic Activation (S9)Carcinogenicity (IARC)
NHPRO Cyclic Amino AcidNegative Not ActivatedNon-Carcinogenic
NPRO Cyclic Amino AcidNegative Not ActivatedNon-Carcinogenic
NDMA Volatile AlkylaminePositive RequiredGroup 2A (Probable)
NNK Tobacco SpecificPositive RequiredGroup 1 (Carcinogenic)
Why is NHPRO Non-Mutagenic?

For a nitrosamine to be mutagenic, it typically requires


-hydroxylation by Cytochrome P450 enzymes to form an unstable intermediate that decomposes into an alkylating agent (e.g., a methyl cation).[1]
  • NHPRO Stability: The carboxyl group and the hydroxyl group on the pyrrolidine ring stabilize the molecule and facilitate rapid renal clearance.

  • Lack of Alkylation: NHPRO does not readily decompose to generate electrophilic species that can attack DNA bases (e.g.,

    
    -guanine).
    

Part 4: The NHPRO/NPRO Assay (Experimental Protocol)

The Ohshima-Bartsch Test (NPRO test) is the gold standard protocol for monitoring endogenous nitrosation in humans. NHPRO is often measured alongside NPRO to validate results, as hydroxyproline levels correlate with collagen turnover.

Protocol: Monitoring Endogenous Nitrosation

Objective: Quantify the formation of NOCs in a subject after nitrate ingestion.

  • Dietary Restriction: Subjects consume a low-nitrate, low-amine diet for 24 hours.

  • Loading Dose:

    • Administer Nitrate (e.g., 300 mg

      
       in beetroot juice).
      
    • Administer Proline (500 mg) as a safe amine precursor.

  • Urine Collection: Collect 24-hour urine into bottles containing NaOH or Sulfamic Acid (to stop artifactual nitrosation in the collection bottle).

  • Extraction:

    • Acidify urine to pH 1.0.

    • Extract with ethyl acetate (3x).

    • Derivatize (methyl esterification using diazomethane or

      
      -methanol).
      
  • Quantification: Analyze via GC-TEA (Gas Chromatography - Thermal Energy Analysis).[2][3][4]

Analytical Workflow (GC-TEA)

The Thermal Energy Analyzer (TEA) is specific for the N-nitroso group, making it the required detector for this assay.

GCTEA_Workflow Sample Urine Sample (Stabilized) Extract Liquid-Liquid Extraction (Ethyl Acetate, pH 1.0) Sample->Extract Deriv Derivatization (Methyl Ester Formation) Extract->Deriv GC Gas Chromatography (Separation of Methyl Esters) Deriv->GC Pyrolysis TEA Pyrolysis (500°C) Cleaves N-NO bond -> Releases NO radical GC->Pyrolysis Detection Chemiluminescence (NO + O3 -> NO2* -> Light) Pyrolysis->Detection

Figure 2: Analytical workflow for specific detection of NHPRO using GC-TEA.

Part 5: Implications for Drug Development

In pharmaceutical development, NHPRO research is applied in Nitrosamine Risk Assessments (NDSRIs) .

  • Negative Control: NHPRO serves as a negative control in structure-activity relationship (SAR) studies. If a drug impurity shares structural homology with NHPRO (cyclic, carboxylated), it may be flagged as lower risk compared to dialkyl-nitrosamines.

  • Excipient Interaction: Gelatin capsules (high in hydroxyproline) can form NHPRO in stability testing. Distinguishing NHPRO from potentially mutagenic drug-derived nitrosamines is critical to avoid false positives in safety screens.

  • In Vivo Nitrosation Studies: When testing a drug containing a secondary amine, researchers may use the NPRO/NHPRO protocol to determine if the drug effectively competes for nitrite in the stomach, potentially reducing the formation of the drug-nitrosamine.

References

  • Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine.[5] Cancer Research, 41(9), 3658-3662. Link

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology, 259(3-4), 277-289. Link

  • Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Standard reference for non-mutagenicity of cyclic nitrosamino acids).
  • World Health Organization (WHO) & International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol 17. Link

  • Tsuda, M., et al. (1986). In vivo nitrosation of proline and hydroxyproline in humans. Gann (Japanese Journal of Cancer Research), 77. (Establishes NHPRO kinetics). Link

Sources

N-Nitrosohydroxyproline as a potential nitric oxide donor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Nitrosohydroxyproline as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. The transient and reactive nature of NO necessitates the use of donor compounds to study its biological effects. This technical guide provides a comprehensive overview of N-Nitrosohydroxyproline (NHP), a member of the N-nitrosamine class of NO donors. We will delve into the core chemical properties, mechanism of NO release, and detailed experimental protocols for its synthesis and characterization. Furthermore, this guide will explore the applications of NHP in biomedical research, with a focus on its effects on cellular signaling pathways. The content herein is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize NHP as a tool for investigating the multifaceted roles of nitric oxide.

Introduction: The Endogenous Significance of Nitric Oxide

Nitric oxide is a unique signaling molecule, a highly reactive free radical gas that plays a pivotal role in a vast array of physiological processes. Synthesized endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is a key regulator of vascular tone, neurotransmission, and the immune response. Its vasodilatory effects are fundamental to the regulation of blood pressure and blood flow. In the central nervous system, NO functions as a neurotransmitter, while in the immune system, it is a potent effector molecule with cytotoxic and cytostatic properties.

The study of nitric oxide is, however, complicated by its short half-life and high reactivity. This has led to the development of a wide range of nitric oxide donor compounds, which release NO under specific conditions, allowing for controlled experimental investigation of its biological effects. These donors are broadly classified based on their chemical structure and the mechanism of NO release.

N-Nitrosohydroxyproline (NHP): A Proline-Derived NO Donor

N-Nitrosohydroxyproline (NHP) belongs to the N-nitrosamine class of NO donors. It is a derivative of the amino acid proline and is characterized by the presence of a nitroso group attached to the nitrogen atom of the proline ring.

Chemical Properties and Synthesis

NHP is a relatively stable, water-soluble compound, which makes it convenient for use in biological experiments. The synthesis of NHP is typically achieved through the nitrosation of hydroxyproline. This reaction is generally carried out in an acidic aqueous solution using a nitrosating agent such as sodium nitrite.

Mechanism of Nitric Oxide Release

The release of nitric oxide from NHP is a complex process that is influenced by several factors, including pH, temperature, and the presence of light. The proposed mechanism involves the decomposition of the N-nitrosamine moiety, leading to the formation of a diazonium ion, which subsequently breaks down to release nitric oxide.

NHP_Decomposition NHP N-Nitrosohydroxyproline Intermediate Unstable Intermediate NHP->Intermediate Decomposition (pH, temp, light) NO Nitric Oxide (NO) Intermediate->NO Byproduct Byproduct Intermediate->Byproduct

Caption: Proposed decomposition pathway of N-Nitrosohydroxyproline to release nitric oxide.

Experimental Protocols for the Characterization of NHP

The following section provides detailed methodologies for the synthesis and characterization of NHP as a nitric oxide donor.

Synthesis of N-Nitrosohydroxyproline

This protocol describes a standard method for the synthesis of NHP from L-hydroxyproline.

Materials:

  • L-hydroxyproline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Dissolve a known amount of L-hydroxyproline in distilled water in a beaker.

  • Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Slowly add a solution of sodium nitrite to the cooled hydroxyproline solution. The molar ratio of sodium nitrite to hydroxyproline should be approximately 1.1:1.

  • While adding the sodium nitrite, maintain the pH of the reaction mixture between 2.5 and 3.5 by the dropwise addition of HCl.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the complete addition of sodium nitrite.

  • The resulting solution contains N-Nitrosohydroxyproline. The product can be purified by recrystallization or used directly in solution for many applications.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide. It relies on the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of NHP in PBS.

  • Incubate the NHP solution under the desired experimental conditions (e.g., 37 °C) for a specific time to allow for NO release and its subsequent conversion to nitrite.

  • Prepare a standard curve of sodium nitrite in PBS with concentrations ranging from 1 to 100 µM.

  • Add 50 µL of the experimental samples and standards to the wells of a 96-well plate in triplicate.

  • Add 50 µL of the Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Griess_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Griess Assay cluster_analysis Data Analysis A Prepare NHP solution B Incubate NHP solution A->B D Add samples & standards to 96-well plate B->D C Prepare Nitrite Standards C->D E Add Griess Reagent D->E F Incubate at RT E->F G Measure absorbance at 540 nm F->G H Calculate Nitrite Concentration G->H

Caption: Workflow for the quantification of NO release from NHP using the Griess Assay.

Biological Applications and Considerations

NHP has been utilized in a variety of research areas to probe the biological functions of nitric oxide.

Vasodilation and Cardiovascular Research

One of the most well-characterized effects of nitric oxide is its ability to induce vasodilation. NHP has been employed in studies to investigate the mechanisms of NO-mediated relaxation of blood vessels. The release of NO from NHP activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation.

NHP_Vasodilation_Pathway NHP N-Nitrosohydroxyproline NO Nitric Oxide (NO) NHP->NO sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Signaling pathway of NHP-induced vasodilation.

Data Interpretation and Troubleshooting

Table 1: Comparative data for N-Nitrosohydroxyproline

ParameterValueConditions
Half-lifeVariablepH, temperature, and light dependent
NO releaseSpontaneousDependent on environmental factors
SolubilityHighAqueous solutions

Troubleshooting Common Issues:

  • Low NO yield: Ensure proper pH and temperature control during NHP decomposition. Protect the solution from excessive light exposure.

  • Inconsistent Griess assay results: Check the freshness of the Griess reagent and the accuracy of the nitrite standard curve. Ensure complete mixing of the reagent with the samples.

  • Cellular toxicity: High concentrations of NHP or its byproducts may induce cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal working concentration for your specific cell type.

Conclusion and Future Directions

N-Nitrosohydroxyproline is a valuable tool for researchers studying the multifaceted roles of nitric oxide. Its water solubility and predictable NO release under specific conditions make it a versatile NO donor for a wide range of in vitro studies. Future research may focus on the development of novel NHP derivatives with enhanced stability and targeted delivery mechanisms to further refine our understanding of NO signaling in health and disease.

References

  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109–142. [Link]

  • Garthwaite, J. (2008). Concepts of neural nitric oxide-mediated transmission. European journal of neuroscience, 27(11), 2783–2802. [Link]

In Vitro Assessment of N-Nitrosohydroxyproline (NHPRO) Genotoxicity: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical evaluation of N-Nitrosohydroxyproline (NHPRO) genotoxicity, designed for researchers in toxicology and drug safety. It synthesizes mechanistic insights with practical experimental frameworks.

Executive Summary

N-Nitrosohydroxyproline (NHPRO) represents a unique case within the N-nitrosamine class. Unlike its volatile, potent carcinogenic counterparts (e.g., N-nitrosodimethylamine [NDMA] or N-nitrosopyrrolidine [NPYR]), NHPRO is generally classified as non-carcinogenic and non-mutagenic .

Its primary relevance in research is twofold:

  • Endogenous Marker: Along with N-nitrosoproline (NPRO), it serves as a safe, non-invasive index for monitoring endogenous nitrosation in humans (the "NPRO test").

  • Safety Case Study: Its structural inability to undergo metabolic activation provides a critical negative control in structure-activity relationship (SAR) studies of nitrosamines.

This guide details the in vitro frameworks used to validate this safety profile, distinguishing between the stable parent compound and its potentially hazardous thermal breakdown products.

Chemical & Metabolic Competence

To design an effective genotoxicity assay, one must first understand the compound's metabolic fate. The lack of NHPRO genotoxicity is structurally determined.

Structural Inhibition of Bioactivation

Most carcinogenic nitrosamines require metabolic activation via


-hydroxylation , catalyzed by Cytochrome P450 enzymes (primarily CYP2E1).
  • Mechanism:

    
    -hydroxylation leads to an unstable 
    
    
    
    -hydroxy-nitrosamine, which spontaneously decomposes into an aldehyde and a reactive alkyldiazonium ion (the ultimate DNA-alkylating agent).
  • NHPRO Exception: The presence of the carboxylic acid group at the

    
    -position (C2) and the hydroxyl group at C4 renders the molecule highly polar and water-soluble. This polarity prevents the lipophilic interaction required for the CYP450 active site. Furthermore, the carboxyl group stabilizes the ring, hindering the enzymatic oxidation necessary to form an electrophile.
    
Excretion Kinetics

In vivo studies confirm that NHPRO is not metabolized. Following oral administration in rats, 88–96% of the dose is excreted unchanged in the urine within 24 hours. This rapid clearance precludes the formation of DNA adducts.

Visualization: Metabolic Fate Comparison

The following diagram contrasts the lethal activation pathway of NDMA with the inert excretion pathway of NHPRO.

MetabolicFate cluster_NDMA Carcinogenic Pathway (NDMA) cluster_NHPRO Non-Genotoxic Pathway (NHPRO) NDMA NDMA (Lipophilic) CYP CYP2E1 Activation NDMA->CYP AlphaOH α-Hydroxy Nitrosamine CYP->AlphaOH α-Hydroxylation Diazonium Alkyldiazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition DNA_Adduct DNA Alkylation (O6-MeG) Diazonium->DNA_Adduct Covalent Binding NHPRO NHPRO (Polar/Acidic) Liver Liver Pass (No CYP Affinity) NHPRO->Liver Kidney Renal Filtration Liver->Kidney No Metabolism Urine Excreted Unchanged Kidney->Urine Rapid Clearance

Caption: Comparative metabolic fate. NDMA undergoes bioactivation to DNA-damaging species, while NHPRO is rapidly excreted via renal filtration due to high polarity.

Genotoxicity Assessment Framework

Although NHPRO is considered safe, rigorous testing requires a specific battery of assays to rule out weak mutagenicity or contaminants.

Bacterial Reverse Mutation Assay (Ames Test)

The standard plate incorporation method is often insufficient for nitrosamines due to the need for metabolic activation. The Pre-incubation Method is mandatory.

Protocol Specification
  • Strains:

    • S. typhimuriumTA1535 : Critical for nitrosamines (detects base-pair substitutions).

    • S. typhimuriumTA100 : Secondary detection for base-pair substitutions.

    • S. typhimuriumTA98 : Detects frameshifts (less relevant for nitrosamines but required by OECD 471).

  • Metabolic Activation (S9):

    • Source: Hamster liver S9 (30%) is historically superior to Rat S9 for activating nitrosamines, though NHPRO should be negative in both.

    • Cofactors: Standard NADPH generating system.

  • Methodology (Pre-incubation):

    • Mix 0.1 mL test strain (

      
       cells/mL).
      
    • Add 0.1 mL NHPRO solution (up to 5000 µ g/plate ).

    • Add 0.5 mL S9 mix (or buffer for non-activated arms).

    • Incubate at 37°C for 20–30 minutes with shaking. (Crucial step for nitrosamine-enzyme interaction).

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate 48h and score revertant colonies.

Interpretation: A negative result is defined as no dose-dependent increase in revertant colonies


 2-fold over solvent control. NHPRO consistently yields negative results in this protocol.
Mammalian Cell Assays (Confirmatory)

To ensure no clastogenic (chromosome-breaking) activity exists, the In Vitro Micronucleus Assay (OECD 487) is employed.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-6h) with S9; Long term (24h) without S9.

  • Endpoint: Frequency of micronuclei in binucleated cells.

  • Result: NHPRO shows no significant increase in micronuclei, confirming lack of clastogenicity.

The "Hidden" Risk: Thermal Decarboxylation

While NHPRO is safe, it is a precursor. Under high thermal stress (e.g., frying cured meats), the stabilizing carboxyl group can be lost, converting NHPRO into N-nitroso-3-hydroxypyrrolidine (NHPYR) .

The Reaction


Toxicity of the Breakdown Product

Unlike the parent NHPRO, the decarboxylated product (NHPYR) is mutagenic in the Ames test (TA1535 with S9) and has shown carcinogenic potential in liver models, though it is less potent than N-nitrosopyrrolidine.

Visualization: Thermal Degradation Risk

This diagram illustrates the conditional risk where a safe compound converts to a hazard.

ThermalRisk Collagen Precursor: Collagen/Gelatin NHPRO N-Nitrosohydroxyproline (Non-Genotoxic) Collagen->NHPRO Acidic Nitrosation Nitrite Nitrosating Agent: Nitrite (NO2-) Nitrite->NHPRO Acidic Nitrosation Heat Thermal Stress (>185°C / Frying) NHPRO->Heat NHPYR N-nitroso-3-hydroxypyrrolidine (Mutagenic) Heat->NHPYR Decarboxylation CO2 CO2 Heat->CO2

Caption: Thermal decarboxylation pathway. High-heat processing can convert the safe NHPRO into the mutagenic N-nitroso-3-hydroxypyrrolidine.

Data Summary: Comparative Potency

The following table summarizes the quantitative differences between NHPRO and reference nitrosamines.

CompoundAmes Test (TA1535 + S9)Carcinogenicity (Rat)Primary Excretion RouteRisk Classification
N-Nitrosohydroxyproline (NHPRO) Negative Negative Urine (Unchanged)Safe / Endogenous Marker
N-Nitrosoproline (NPRO) NegativeNegativeUrine (Unchanged)Safe / Endogenous Marker
N-Nitrosodimethylamine (NDMA) PositivePositive (Liver/Lung)Metabolism (CO2)Potent Carcinogen (Cohort of Concern)
N-Nitroso-3-hydroxypyrrolidine Weakly PositiveWeakly PositiveUrine (Metabolites)Potential Carcinogen (Thermal artifact)

References

  • IARC Working Group on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 17. World Health Organization.

  • Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine. Cancer Research, 41(9), 3658-3662.

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301-356.

  • Sen, N. P., et al. (1978). Formation of N-nitrosoproline and N-nitrosohydroxyproline in meats cured with nitrite. Journal of Agricultural and Food Chemistry, 26(6).

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

  • Stolze, K., & Nohynek, G. (2012). Nitrosamines: Toxicology and Risk Assessment. Global Regulatory Toxicology.

Metabolic Activation of N-Nitrosamines: A Technical Guide to Mechanism, Assessment, and Risk

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitrosamines are a "cohort of concern" due to their potent mutagenic and carcinogenic capabilities.[1][2] Unlike direct-acting mutagens, nitrosamines are pro-carcinogens ; they are biologically inert until metabolically activated. For drug development professionals, this distinction is critical. Standard genotoxicity batteries often fail to detect nitrosamines because the standard metabolic activation systems (e.g., induced Rat S9) may lack the specific enzymatic density required for these compounds.

This guide details the bioactivation cascade, the specific enzymatic drivers (CYP2E1/2A6), and the "Enhanced Ames" protocols required to reliably detect these high-potency impurities, including Nitrosamine Drug Substance Related Impurities (NDSRIs).

Part 1: Mechanistic Enzymology

The toxicity of N-nitrosamines is strictly dependent on


-hydroxylation. This reaction destabilizes the molecule, triggering a spontaneous decomposition cascade that generates the ultimate DNA-alkylating species.[3]
The CYP450 Drivers

While the liver is the primary site of activation, the specific Cytochrome P450 isoforms involved dictate the kinetics of activation.

  • CYP2E1: The high-affinity, low-capacity enzyme primarily responsible for activating small dialkyl nitrosamines like NDMA (N-nitrosodimethylamine) and NDEA (N-nitrosodiethylamine). It is inducible by ethanol and fasting but is often poorly conserved in standard liver homogenates if not specifically preserved.

  • CYP2A6: Plays a dominant role in the activation of cyclic nitrosamines and tobacco-specific nitrosamines (e.g., NNK, NNN). It also contributes significantly to NDEA metabolism.

  • CYP2A13: Highly expressed in the respiratory tract, contributing to organ-specific carcinogenesis (nasal/lung) for certain nitrosamines.

Critical Insight for NDSRIs: For complex NDSRIs (Nitrosamine Drug Substance Related Impurities), where the nitrosamine moiety is part of a larger API structure, steric hindrance often reduces CYP2E1 access. In these cases, CYP3A4 may play a role, or the molecule may be metabolically stable (and thus less carcinogenic), which forms the basis of the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA).

The Bioactivation Cascade

The pathway from stable precursor to DNA adduct involves three distinct phases:

  • Enzymatic Phase:

    
    -Hydroxylation at the carbon adjacent to the N-nitroso group.
    
  • Chemical Phase: Spontaneous loss of an aldehyde/ketone to form an alkyldiazonium ion.

  • Genotoxic Phase: The diazonium ion releases nitrogen (

    
    ) to form a carbocation (carbonium ion), which alkylates DNA bases (predominantly guanine at the O6 position).
    
Visualization: The Activation Pathway

NitrosamineActivation NA N-Nitrosamine (Pro-carcinogen) AlphaOH α-Hydroxy-Nitrosamine (Unstable Intermediate) NA->AlphaOH α-Hydroxylation CYP CYP2E1 / CYP2A6 (Liver Microsomes) CYP->NA Aldehyde Aldehyde By-product AlphaOH->Aldehyde Diazonium Alkyldiazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition Carbocation Carbonium Ion (Ultimate Carcinogen) Diazonium->Carbocation -N2 Adduct O6-Alkylguanine (Mutation) Carbocation->Adduct Alkylation DNA DNA (Guanine) DNA->Adduct

Figure 1: The metabolic activation cascade of N-nitrosamines.[4][5] The stability of the


-hydroxy intermediate is the rate-limiting factor before spontaneous decomposition into the DNA-reactive carbonium ion.

Part 2: In Vitro Assessment Strategies

Standard mutagenicity assays (Ames Test) frequently yield false negatives for nitrosamines. This is not due to a lack of mutagenicity, but a failure of the test system to generate the reactive metabolite.

The "Hamster vs. Rat" Paradigm

The standard S9 fraction used in the Ames test is derived from Aroclor- or Phenobarbital/


-naphthoflavone-induced Rat  liver.
  • The Problem: Induced Rat S9 often has high CYP1A1/1A2 activity (good for aromatic amines/PAHs) but variable or lower CYP2E1 activity.

  • The Solution: Hamster liver S9 is historically proven to be superior for nitrosamine activation. Hamsters constitutively express higher levels of CYP2A and CYP2E-like activities relevant to nitrosamine dealkylation.

  • Recommendation: If a nitrosamine is suspected, run the Ames test with both Rat and Hamster S9, or use a high-concentration (30%) Hamster S9 mix.

Protocol: Enhanced Ames Test (Pre-incubation)

The "Plate Incorporation" method is insufficient for nitrosamines because the reactive intermediates may degrade before reaching the bacteria in the agar overlay. The Pre-incubation method allows the enzyme, test article, and bacteria to interact in a liquid phase, maximizing exposure to the short-lived diazonium ions.

Validated Protocol Parameters
ParameterStandard AmesEnhanced Nitrosamine Ames
Method Plate IncorporationPre-incubation
S9 Source Rat Liver (Induced)Hamster Liver (or Mixed Rat/Hamster)
S9 Concentration 4-10% v/v in mix10-30% v/v in mix
Pre-incubation Time None20 - 30 minutes at 37°C
Tester Strains TA98, TA100, TA1535, etc.TA1535, TA100 (High sensitivity for base-pair substitutions)
Visualization: Enhanced Experimental Workflow

AmesProtocol cluster_0 Step 1: Preparation cluster_1 Step 2: Activation (Critical) cluster_2 Step 3: Plating Bacteria Salmonella Strain (e.g., TA1535) PreInc PRE-INCUBATION 37°C for 20-30 mins (Liquid Phase) Bacteria->PreInc TestArticle Nitrosamine Sample TestArticle->PreInc S9Mix 30% Hamster S9 Mix (Cofactors + S9) S9Mix->PreInc TopAgar Add Molten Top Agar (Trace Histidine/Biotin) PreInc->TopAgar Transfer Pour Pour onto Minimal Glucose Plates TopAgar->Pour Count Count Revertant Colonies Pour->Count Incubate 48h

Figure 2: The Enhanced Ames Protocol workflow. The pre-incubation step is the critical differentiator, allowing the unstable diazonium ion to interact with bacterial DNA before agar solidification.

Part 3: Quantitative Risk Assessment (CPCA)

When experimental data is unavailable, regulatory bodies (FDA/EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) . This framework predicts potency based on the metabolic activation potential of the structure.[6]

The CPCA Logic

The logic assumes that


-hydroxylation is the rate-limiting step.[5] Structural features that sterically hinder or electronically suppress this hydroxylation reduce the carcinogenic risk.[5]
CategoryPotency PredictionAI Limit (ng/day)Structural Logic
Category 1 Extremely High18 / 26.5 Simple structures (e.g., NDMA). Unhindered

-carbons.
Category 2 High100

-methyl group present, but some steric bulk on one side.
Category 3 Medium400 Unfavorable electronics or moderate steric hindrance.
Category 4 Low1500 Weak activating features; significant steric hindrance.
Category 5 Negligible1500+ No

-hydrogens available (cannot undergo

-hydroxylation) or extreme steric shielding.

Note: AI = Acceptable Intake. Limits are subject to change based on updated toxicity data.

References

  • U.S. Food and Drug Administration (FDA). (2024).[7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • Yamazaki, H., et al. (1992). "Participation of rat liver cytochrome P450 2E1 in the activation of N-nitrosodimethylamine and N-nitrosodiethylamine to products genotoxic in an acetyltransferase-overexpressing Salmonella typhimurium strain (NM2009)."[8] Carcinogenesis, 13(11), 1979–1984. [Link]

  • Kushida, H., et al. (2000). "Metabolic activation of N-alkylnitrosamines in genetically engineered Salmonella typhimurium expressing CYP2E1 or CYP2A6 together with human NADPH-cytochrome P450 reductase."[8][9] Carcinogenesis, 21(6), 1227–1232. [Link]

  • Zeiger, E., et al. (1987). "Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals." Environmental and Molecular Mutagenesis, 11(S12), 1–158. (Establishes Pre-incubation protocols). [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders. (Details the CPCA framework). [Link]

Sources

The Unseen Contaminant: An In-Depth Technical Guide to N-Nitrosohydroxyproline in Food and Beverages

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the occurrence, formation, and analysis of N-Nitrosohydroxyproline (NHPRO), a non-volatile N-nitrosamine of emerging concern in food safety and quality control.

Introduction: The Silent Threat of N-Nitroso Compounds

N-nitroso compounds (NOCs) are a class of genotoxic chemical contaminants that can form in a variety of consumer products, including food, beverages, and pharmaceuticals. While the presence of volatile N-nitrosamines (VNAs) such as N-nitrosodimethylamine (NDMA) is well-documented and regulated in many food products, the occurrence of non-volatile N-nitrosamines (NVNAs) is a growing area of scientific inquiry. Among these, N-Nitrosohydroxyproline (NHPRO) represents a significant, yet often overlooked, contaminant.

This guide, prepared for a technical audience, delves into the core aspects of NHPRO, providing insights into its prevalence in the food supply, the chemical pathways leading to its formation, and the sophisticated analytical methodologies required for its detection and quantification. Understanding the nuances of NHPRO is critical for accurate risk assessment, the development of mitigation strategies in food production, and ensuring the safety of consumer products.

Chemical Profile and Formation Mechanisms of N-Nitrosohydroxyproline

N-Nitrosohydroxyproline is the N-nitrosated derivative of the amino acid hydroxyproline, a major component of collagen. Its formation is intrinsically linked to the presence of its precursor, hydroxyproline, and a nitrosating agent.

The Precursors: Hydroxyproline and Nitrosating Agents
  • Hydroxyproline: This amino acid is abundant in the connective tissues of meat and fish. Consequently, food products rich in collagen, such as cured meats, gelatin, and some processed fish products, are primary matrices for potential NHPRO formation.

  • Nitrosating Agents: The most common nitrosating agents in food are nitrites (NO₂⁻) and nitrates (NO₃⁻), which are frequently added to cured meats as preservatives to inhibit the growth of Clostridium botulinum and to fix color.[1] Under acidic conditions, such as those found in the stomach or in certain food processing steps, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species.[1]

The Chemical Pathway: A Multi-Step Process

The formation of NHPRO is a multi-step chemical reaction.[2] In acidic environments, nitrite forms nitrous anhydride (N₂O₃), a potent nitrosating agent.[1] This agent can then react with the secondary amine group of hydroxyproline to form NHPRO.

The reaction is influenced by several factors, including:

  • pH: The rate of nitrosation is pH-dependent, with optimal formation typically occurring in acidic conditions.[3]

  • Temperature: High temperatures, such as those used in frying or grilling, can accelerate the formation of some N-nitrosamines.[2]

  • Presence of Inhibitors or Catalysts: Ascorbic acid (Vitamin C) and erythorbic acid are commonly used in cured meats to inhibit nitrosamine formation by reducing the nitrosating agents. Conversely, certain metal ions can catalyze the reaction.

It is important to note the intriguing role of proline and hydroxyproline in the formation of related N-nitrosamines. While proline is a known precursor to the volatile nitrosamine N-nitrosopyrrolidine (NPYR), one study demonstrated that the addition of hydroxyproline to a cured meat model actually inhibited the formation of NPYR.[2][4] This highlights the complex interplay of precursors and reaction conditions that determine the profile of N-nitrosamines in a given food product.

Sample_Prep_Workflow Start Food/Beverage Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE Concentration Concentration/Solvent Exchange SPE->Concentration End Analysis by LC-MS/MS Concentration->End

Sources

Methodological & Application

Synthesis of N-Nitrosohydroxyproline: A Detailed Protocol Using tert-Butyl Nitrite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Nitrosohydroxyproline in Research and Development

N-Nitroso compounds (NOCs) are a class of molecules characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications.[1] N-Nitrosohydroxyproline, a derivative of the amino acid hydroxyproline, serves as a key analytical standard and research tool. It is particularly important in toxicological studies and for understanding the endogenous formation of N-nitroso compounds in biological systems. Given the potential carcinogenicity of some N-nitroso compounds, having access to pure standards like N-Nitrosohydroxyproline is crucial for developing sensitive and accurate analytical methods to monitor their presence in pharmaceuticals, food, and environmental samples.[2]

Traditionally, the synthesis of N-nitroso compounds has involved the use of harsh reagents such as nitrous acid generated in situ from sodium nitrite and a strong mineral acid. These conditions can be detrimental to sensitive functional groups and often lead to the formation of unwanted byproducts, complicating purification. The use of tert-butyl nitrite (TBN) as a nitrosating agent offers a milder, more selective, and efficient alternative.[3] This protocol provides a detailed methodology for the synthesis of N-Nitrosohydroxyproline using tert-butyl nitrite, emphasizing safety, efficiency, and thorough characterization of the final product.

Reaction Mechanism: The Chemistry of N-Nitrosation with tert-Butyl Nitrite

The N-nitrosation of a secondary amine, such as L-hydroxyproline, with tert-butyl nitrite proceeds through a straightforward mechanism. Under neutral and mild conditions, tert-butyl nitrite acts as an electrophilic nitrosating agent. The lone pair of electrons on the secondary amine nitrogen of the hydroxyproline ring attacks the nitroso nitrogen of tert-butyl nitrite. This is followed by the elimination of a tert-butoxide ion, which is subsequently protonated by a proton source in the reaction medium (or during workup) to form tert-butanol as a benign byproduct. This method avoids the use of strong acids, making it compatible with a wider range of functional groups.[3]

Nitrosation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hydroxyproline L-Hydroxyproline (Secondary Amine) Intermediate Protonated Intermediate Hydroxyproline->Intermediate Nucleophilic Attack TBN tert-Butyl Nitrite (Nitrosating Agent) TBN->Intermediate NOHP N-Nitrosohydroxyproline Intermediate->NOHP Elimination of tert-butoxide tBuOH tert-Butanol Intermediate->tBuOH

Sources

Application Note: Continuous Flow Synthesis of N-Nitrosohydroxyproline (Reference Standard Grade)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Nitrosohydroxyproline (NHP) is a critical workflow in pharmaceutical development, primarily for generating reference standards used to quantify genotoxic impurities in collagen-based therapeutics and proline-containing Active Pharmaceutical Ingredients (APIs).

Traditional batch nitrosation presents significant safety hazards, including the generation of toxic


 gases, exothermic runaways, and operator exposure to potent carcinogens. This Application Note details a continuous flow protocol  that ensures precise stoichiometry, containment of hazardous intermediates, and superior reproducibility.
Key Advantages of this Protocol
  • Safety: Full containment of the nitrosating agent and diazonium intermediates.

  • Purity: Precise residence time control minimizes over-nitrosation by-products.

  • Scalability: Direct translation from mg-scale method development to g-scale production.

Chemical Background & Mechanism[1][2][3][4]

Reaction Mechanism

The reaction proceeds via the acid-catalyzed formation of the nitrosonium ion (


) or dinitrogen trioxide (

) from sodium nitrite. The electrophilic nitrosonium species attacks the nucleophilic secondary amine of L-Hydroxyproline.

Key Mechanistic Insight: Unlike simple secondary amines, L-Hydroxyproline is zwitterionic. The pH must be sufficiently low (


) to protonate the nitrite (forming 

) but must not be so acidic that the amine is entirely unreactive (though the equilibrium allows reaction).
Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical quenching step required to destroy excess nitrite.

ReactionMechanism NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ HCl Hydrochloric Acid (HCl) HCl->HNO2 NO_Ion Nitrosonium Ion (NO+) HNO2->NO_Ion - H2O Waste N2 Gas + Sulfate (Safe Waste) HNO2->Waste + Sulfamic Acid Hyp L-Hydroxyproline (Secondary Amine) Intermediate N-Nitroso Intermediate Hyp->Intermediate + NO+ Product N-Nitrosohydroxyproline (NHP) Intermediate->Product - H+ Sulfamic Quench: Sulfamic Acid Sulfamic->Waste

Figure 1: Mechanistic pathway of acid-catalyzed nitrosation and sulfamic acid quenching.

Safety & Handling (Critical)

WARNING: N-Nitrosohydroxyproline is a suspected carcinogen (Class: N-Nitroso Compound).

  • Engineering Controls: All flow reactor outlets must be vented into a bleach/sulfamic acid scrubber or a dedicated fume hood exhaust.

  • System Integrity: Perform a leak test with solvent (water) at 1.5x operating pressure before introducing reagents.

  • Quenching: Never collect the effluent directly without an in-line or collection-vessel quench. Residual nitrous acid can cause downstream off-gassing.

Experimental Configuration

Equipment List
  • Pumps: 2x High-pressure PEEK or Acid-resistant HPLC pumps (e.g., Knauer, Syrris, or Vapourtec).

  • Reactor: 10 mL PFA Coil Reactor (Fluoropolymer tubing, 1.6 mm OD, 0.8 mm ID).

  • Mixer: T-mixer or Y-mixer (PEEK or PTFE).

  • Thermostat: Peltier or Oil bath capable of maintaining 0°C to 25°C.

  • Back Pressure Regulator (BPR): 40 psi (approx. 2.7 bar) to prevent gas bubble formation (

    
    ) in the line.
    
Flow Schematic

FlowSetup cluster_inputs Reagent Feeds FeedA Stream A: L-Hyp + HCl (aq) PumpA Pump A (1.0 mL/min) FeedA->PumpA FeedB Stream B: NaNO2 (aq) PumpB Pump B (1.0 mL/min) FeedB->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (10 mL, 0-20°C) Mixer->Reactor BPR BPR (40 psi) Reactor->BPR QuenchVessel Collection Vessel (Sulfamic Acid Quench) BPR->QuenchVessel Product Stream

Figure 2: Continuous flow manifold for the synthesis of N-Nitrosohydroxyproline.

Detailed Protocol

Reagent Preparation

Note: Use deionized water (18.2 MΩ) for all solutions to prevent metal-catalyzed decomposition.

StreamComponentMass/VolConcentrationMolar Equiv.
Stream A L-Hydroxyproline13.11 g1.0 M1.0
HCl (37%)10.0 mL1.2 M1.2
Waterq.s. to 100 mL--
Stream B Sodium Nitrite (

)
8.28 g1.2 M1.2
Waterq.s. to 100 mL--
Quench Sulfamic Acid10% w/vExcess-

Rationale:

  • L-Hydroxyproline Solubility: Highly soluble in water. Acidifying Stream A ensures the amine is ready for reaction immediately upon mixing with nitrite.

  • Stoichiometry: A 1.2 equivalent of nitrite ensures full conversion of the amine. Excess nitrite is easier to remove (via quenching) than unreacted amine is to separate from the product.

System Start-up
  • Flush: Prime the system with water for 10 minutes at 2 mL/min to remove air bubbles.

  • Temperature: Set the reactor bath to 0°C (Ice bath) or 20°C .

    • Optimization Note: Nitrosation is rapid. 0°C improves selectivity; 20°C ensures speed. Start at 20°C for this specific substrate as it is relatively stable.

  • Pressure: Install the 40 psi BPR. Ensure the system pressure stabilizes.

Execution
  • Flow Rates: Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min .

    • Total Flow: 2.0 mL/min.

    • Reactor Volume: 10 mL.[1]

    • Residence Time (

      
      ):  5 minutes.
      
  • Collection: Direct the output into a stirred flask containing the Sulfamic Acid Quench solution .

    • Visual Check: Nitrogen gas bubbles (

      
      ) will evolve in the quench vessel as excess nitrite is destroyed.
      
  • Steady State: Discard the first 2 reactor volumes (10 mins) to ensure steady-state concentration. Collect the subsequent fraction.

Work-up and Isolation

Since N-Nitrosohydroxyproline is water-soluble, standard aqueous work-up is difficult.

  • Extraction: Saturate the quenched aqueous solution with NaCl (brine).

  • Solvent: Extract 3x with Ethyl Acetate (EtOAc) or n-Butanol.

    • Note: N-nitroso compounds are generally more lipophilic than their parent amino acids, allowing extraction into organic phase.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C. Do not heat excessively.

  • Storage: Store the resulting yellow oil/solid at -20°C, protected from light.

Analytical Validation

To validate the synthesis, use LC-MS and NMR.

HPLC/LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 230-250 nm (Nitrosamines have a characteristic absorbance here) and MS (ESI+).

  • Target Mass:

    • L-Hydroxyproline:

      
      
      
    • N-Nitrosohydroxyproline:

      
      
      
NMR Characterization (Expected)

Due to restricted rotation around the N-N bond, N-nitroso compounds often appear as a mixture of syn and anti rotamers in NMR.

  • 1H NMR (

    
     or 
    
    
    
    ):
    Look for doubling of signals, particularly the
    
    
    -proton adjacent to the nitrogen.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion pH too high (Nitrite not activated)Increase HCl concentration in Stream A.
Gas bubbles in reactor

formation or decomposition
Increase BPR pressure to 75 psi. Lower temperature to 0°C.
Precipitation Product insolubility (rare for Hyp)Add 10-20% Methanol to Stream A and B.
Yellow/Brown Fumes

leak
STOP IMMEDIATELY. Check ventilation and quenching efficiency.

References

  • Genotoxic Impurities in Pharmaceuticals

    • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2]

  • Gutmann, B., et al. "Continuous Flow Synthesis of N-Nitrosamines." Chemistry – A European Journal, 2010.
  • Quenching Protocols

    • Wu, J.P., et al. "Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis."[3][4] Deep-Sea Research, 1997.[3] (Validates sulfamic acid efficiency).

  • Hydroxyproline Properties

    • PubChem Database.[5] "L-Hydroxyproline - Compound Summary."

  • Safety of N-Nitroso Compounds

    • Occupational Safety and Health Administration (OSHA).[6] "N-Nitrosamines Safety Guidelines."

Sources

Application Notes & Protocols: High-Sensitivity Analytical Methods for the Detection of N-Nitrosohydroxyproline (NHP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for N-Nitrosohydroxyproline (NHP) Detection

The landscape of pharmaceutical safety is continuously evolving, with regulatory bodies worldwide intensifying their scrutiny of potential genotoxic impurities in drug substances and products.[1][2] Among these, N-nitrosamines have emerged as a "cohort of concern" due to their classification as probable or possible human carcinogens.[1][3] N-Nitrosohydroxyproline (NHP), an N-nitroso derivative of the amino acid hydroxyproline, represents a specific challenge due to its non-volatile nature and potential to form under certain manufacturing, processing, or storage conditions where precursor amines and nitrosating agents are present.[4]

The U.S. Food and Drug Administration (FDA) and other global agencies have mandated that manufacturers perform risk assessments to evaluate the potential for nitrosamine impurities and conduct confirmatory testing when a risk is identified.[1][4][5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying NHP at trace levels, often in complex matrices.

This comprehensive guide provides detailed protocols and expert insights into the primary analytical techniques for NHP detection: Gas Chromatography with Thermal Energy Analyzer (GC-TEA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies are presented to ensure scientific integrity, trustworthiness, and adherence to the rigorous standards of the pharmaceutical industry.

Foundational Principles: Sample Handling and Preparation

The accuracy of any NHP analysis is fundamentally dependent on meticulous sample handling and preparation. The inherent chemical properties of nitrosamines, including potential thermal instability and photosensitivity, demand specific precautions.[6][7] Furthermore, preventing the artificial formation of NHP during the analytical process is as critical as preventing its degradation.

Causality Behind Critical Sample Preparation Steps:

  • Protection from Light: Nitrosamines can degrade under UV light. Therefore, the use of amber glassware or light-blocking vials is strongly recommended throughout the entire process, from sample collection to final analysis.[8]

  • Temperature Control: NHP is a non-volatile nitrosamine and generally more stable than its volatile counterparts. However, exposure to high temperatures during sample processing should be minimized. All solutions and sample preparations should be stored in a refrigerator when not in use.[7]

  • pH Control: The formation of N-nitrosamines is often catalyzed by acidic conditions.[4] Sample extraction and preparation should be conducted under neutral or slightly basic conditions to mitigate the risk of ex vivo nitrosation of any precursor amines present in the matrix.

Protocol 2.1: General Sample Extraction from a Drug Product Matrix

This protocol outlines a general liquid-liquid extraction (LLE) procedure. For specific matrices, optimization and validation are required.

  • Sample Weighing: Accurately weigh a representative portion of the homogenized drug product (e.g., 1.0 g of powdered tablets) into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. Methanol is often a good starting point for its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and impurities.[7][9]

  • Mechanical Shaking & Sonication: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a temperature-controlled water bath to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to pelletize insoluble excipients.[9]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining particulate matter. The filtrate is now ready for analysis or further derivatization.

  • Spiking for Recovery: For method validation, prepare spiked samples by adding a known amount of NHP standard solution to the drug product before the solvent addition step to assess recovery.[7]

Method 1: Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

The GC-TEA technique is a highly specific and sensitive method for the detection of N-nitroso compounds.[10] Its specificity arises from the detector's unique mechanism, making it a historically important tool for nitrosamine analysis.

Principle of Operation: The Thermal Energy Analyzer (TEA) operates by pyrolyzing the compounds eluting from the GC column. This process cleaves the heat-labile N-NO bond in nitrosamines, releasing a nitric oxide (NO•) radical.[10][11] This radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the red and infrared regions, which is detected by a photomultiplier tube. This process is highly specific to the nitroso functional group.

Expert Insight: The Necessity of Derivatization NHP is a polar, non-volatile molecule containing both a carboxylic acid and a hydroxyl group. Direct analysis by GC is not feasible as it would not volatilize under typical GC conditions and its polar nature would lead to poor chromatographic peak shape.[12] Therefore, a derivatization step is mandatory to convert NHP into a more volatile and less polar derivative suitable for GC analysis. This is typically achieved by esterifying the carboxylic acid group.[13]

Workflow for GC-TEA Analysis of NHP

Caption: General workflow for NHP analysis using GC-TEA.

Protocol 3.1: NHP Derivatization and GC-TEA Analysis
  • Derivatization (Methylation):

    • Transfer 1 mL of the filtered sample extract (Protocol 2.1) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a suitable solvent for derivatization. A common method involves adding 1 mL of 3 N methanolic HCl and heating at 100°C for 30 minutes to form the methyl ester.[12] Safety Note: Alternative, safer derivatizing agents like (Trimethylsilyl)diazomethane can also be used following the manufacturer's protocol.

    • After cooling, neutralize the solution and extract the NHP-methyl ester into a GC-compatible solvent like dichloromethane.

  • GC-TEA Instrumental Conditions:

    • Injector: 180-200°C (A lower temperature is crucial to prevent pre-injection decomposition). Splitless injection (1 µL).

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A polar stationary phase column, such as a DB-WAX or similar, is recommended (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min). This program should be optimized for the specific derivative.

    • TEA Interface Temperature: 250°C.

    • Pyrolyzer Temperature: 550°C.

  • Calibration: Prepare a calibration curve using derivatized NHP standards over the desired concentration range.

Parameter Typical Performance Reference
Limit of Detection (LOD) 1 - 10 ng/mL (ppb)[10]
Limit of Quantification (LOQ) 5 - 25 ng/mL (ppb)[10]
Specificity High (Specific to N-NO bond)[10][11]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of trace-level impurities in the pharmaceutical industry.[4] Its exceptional sensitivity and specificity, derived from the ability to select a specific precursor ion and monitor its unique fragment ions (Multiple Reaction Monitoring or MRM), make it the preferred method for NHP analysis.[14][15][16]

Principle of Operation: The sample is first separated by a reverse-phase HPLC system. The eluent is then introduced into the mass spectrometer's ion source, typically Electrospray Ionization (ESI), which ionizes the NHP molecules. In the first quadrupole (Q1), ions corresponding to the mass-to-charge ratio (m/z) of the protonated NHP molecule ([M+H]⁺) are selected. These precursor ions are then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) selects for specific, characteristic fragment ions, which are then detected. This two-stage mass filtering provides unparalleled specificity and reduces chemical noise.

Workflow for LC-MS/MS Analysis of NHP

Caption: High-specificity workflow for NHP analysis using LC-MS/MS.

Protocol 4.1: LC-MS/MS Analysis of NHP
  • Sample Preparation: Prepare the sample extract as described in Protocol 2.1. No derivatization is required.

  • LC Instrumental Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. The gradient must be optimized to resolve NHP from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Instrumental Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion (Q1): m/z 161.05 (for C₅H₈N₂O₄, [M+H]⁺).

    • Product Ions (Q3): At least two MRM transitions should be monitored for confirmation and quantification. These must be determined experimentally by infusing an NHP standard. Example transitions could be m/z 115.0 (loss of NO and H₂O) and m/z 87.0 (further fragmentation).

    • Collision Energy: Optimize for each transition to maximize signal intensity.

  • System Suitability: Before analysis, inject a standard solution to confirm system performance, including peak shape, retention time, and signal-to-noise ratio.

Parameter Typical Performance Reference
Limit of Detection (LOD) 0.05 - 0.5 ng/mL (ppb)[14][15]
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL (ppb)[14][15][16]
Linearity (r²) > 0.999[14]
Accuracy (Recovery) 90 - 110%[16]

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a robust and widely accessible technique. It is suitable for screening purposes or for matrices where NHP concentrations are expected to be higher.[17][18]

Principle of Operation: The method relies on the separation of NHP from other components in the sample matrix using HPLC. The NHP molecule contains a chromophore (the N-nitroso group) that absorbs light in the ultraviolet (UV) region. A UV detector placed after the HPLC column measures the absorbance of the eluent at a specific wavelength (typically around 230-240 nm for the n→π* transition of the N-NO group). The amount of light absorbed is proportional to the concentration of NHP passing through the detector cell, allowing for quantification.

Workflow for HPLC-UV Analysis of NHP

Sources

Troubleshooting & Optimization

Calibration curve optimization for accurate N-Nitrosohydroxyproline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of N-Nitrosohydroxyproline (NHPRO). This guide is designed for researchers, scientists, and drug development professionals who are tasked with the sensitive and precise measurement of this N-nitrosamine. Given the regulatory scrutiny and potential health risks associated with nitrosamine impurities, robust and reliable analytical methods are not just a scientific goal—they are a necessity.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format. We will explore the causality behind common analytical challenges and offer field-proven solutions to optimize your calibration curves and ensure data integrity.

Core Principles of NHPRO Quantification

The reliable quantification of NHPRO at trace levels hinges on sensitive and selective analytical technology. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, selectivity, and robustness in complex matrices.[2][3] The core of any quantitative LC-MS/MS method is the calibration curve, a set of operations that establishes the relationship between the instrument's response and the known concentration of the analyte.[4] A well-constructed and validated calibration curve is the bedrock of accurate sample quantification.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which provide the framework for assessing the performance and reliability of your method.[5][6][7]

Troubleshooting Guide: Calibration Curve Failures

This section addresses the most common issues encountered during the development and execution of quantitative NHPRO assays.

Category 1: Poor Linearity & Correlation

Question: My calibration curve for NHPRO has a poor correlation coefficient (r² < 0.99) and the plot looks non-linear. What are the potential causes and how can I fix this?

Answer: A poor correlation coefficient is a clear indicator that the mathematical model does not fit the instrument's response to your standards. This is a critical failure that must be addressed before proceeding. The root causes can be traced to standard preparation, instrument performance, or data processing.

Causality & Troubleshooting Steps:

  • Standard Preparation Errors: This is the most common culprit. Inaccurate serial dilutions, pipetting errors, or degradation of the stock solution will introduce significant, non-systematic errors.

    • Action: Prepare a fresh set of calibration standards from a newly weighed stock solution. Use calibrated pipettes and pay meticulous attention to technique. Ensure the analyte is fully dissolved in the initial stock solution; sonication can be beneficial. For stability, store stock solutions in a refrigerator or freezer and prepare working solutions fresh daily, as N-nitrosamines can be unstable in solution.[8]

  • Inappropriate Calibration Range: Attempting to cover too wide a concentration range can lead to non-linearity, especially if detector saturation occurs at the high end or you fall below the reliable limit of detection at the low end.

    • Action: Narrow the concentration range of your standards to match the expected concentration in your samples. If a wide range is necessary, a quadratic (second-order polynomial) regression model might be more appropriate than a linear model. However, the simplest model that adequately describes the response should always be prioritized.

  • Incorrect Regression Model/Weighting: Most analytical software defaults to a linear model with no weighting (1/x⁰). This assumes that the absolute error is constant across the entire calibration range, which is rarely true for LC-MS/MS data. Variance typically increases with concentration.

    • Action: Apply a weighting factor to your regression analysis. The most common and often most effective weighting factors are 1/x or 1/x². This gives less weight to the higher concentration standards, which have higher absolute variance, and provides a better fit at the low end of the curve, which is critical for LLOQ accuracy.

  • Contamination: Contamination in the blank or zero samples can artificially elevate the y-intercept and distort the linear relationship.

    • Action: Analyze a fresh solvent blank and a new matrix blank. If peaks are present, investigate sources of contamination, which can include glassware, solvents, the autosampler, or carryover from a previous injection.

Category 2: Inaccuracy and Imprecision

Question: My back-calculated concentrations for my calibration standards are outside the ±15% acceptance criteria, especially at the LLOQ (±20%). What does this indicate?

Answer: This issue points to systematic or random errors that prevent your calibration model from accurately predicting the concentration of the standards themselves. According to regulatory guidelines, for a calibration curve to be accepted, the back-calculated concentrations of the standards should be within ±15% of the nominal value, and ±20% at the Lower Limit of Quantitation (LLOQ).[9]

Causality & Troubleshooting Steps:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of NHPRO, leading to a different response in the matrix-based standards compared to a simple solvent standard. This effect can be inconsistent across different concentrations.[10]

    • Action: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₅-NPRO). A SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing effective normalization.[11] If a SIL-IS is unavailable, optimize sample preparation (e.g., using Solid Phase Extraction [SPE] instead of simple protein precipitation) to better remove interfering matrix components.[3]

  • Internal Standard (IS) Variability: If the IS response is not consistent across all standards and samples, it will introduce significant error.

    • Action: Verify that the IS is added precisely and at the same concentration to every standard and sample. Check the %CV of the IS peak area across the run; a high %CV (>15%) suggests an issue with IS addition or instrument stability.

  • Analyte Instability: NHPRO may degrade in the prepared sample matrix, especially if left in the autosampler for extended periods. This degradation can be pH or temperature-dependent.[12]

    • Action: Perform autosampler stability experiments by re-injecting the same set of standards after 12-24 hours at the autosampler temperature. If degradation is observed, keep the autosampler temperature low (e.g., 4°C) and limit the run time.[8]

  • Instrument Drift: Over the course of a long analytical run, the sensitivity of the mass spectrometer can drift, causing samples analyzed later in the sequence to have a different response than those analyzed earlier.

    • Action: Ensure the LC-MS/MS system is properly equilibrated before starting the run. Bracketing the study samples with calibration standards at the beginning and end of the sequence can help identify and correct for drift.

Category 3: No or Poor Signal Response

Question: I am injecting my highest NHPRO standard but see little to no signal in the chromatogram. What is the troubleshooting checklist?

Answer: A lack of signal is a fundamental failure that can be caused by issues with the sample itself, the LC system, or the mass spectrometer. A systematic approach is required to isolate the problem.

Causality & Troubleshooting Steps:

  • Mass Spectrometer Settings: The instrument may not be properly configured to detect NHPRO.

    • Action:

      • Confirm MRM Transitions: Double-check that you are using the correct precursor and product ions for NHPRO.

      • Tune the Instrument: Perform a fresh tune and calibration of the mass spectrometer using the manufacturer's recommended solution.

      • Check Ionization Source: NHPRO is a polar molecule. Electrospray ionization (ESI) is generally more suitable than Atmospheric Pressure Chemical Ionization (APCI).[3] Ensure the correct polarity (positive or negative) is selected and that source parameters (gas flows, temperatures, voltages) are optimized.

      • Verify Cable Connections: Ensure all communication and power cables between the LC and MS are secure.

  • Liquid Chromatography Issues: The analyte may not be reaching the mass spectrometer.

    • Action:

      • Check for Leaks: Visually inspect all fittings from the autosampler to the MS source for any signs of leaks.

      • Confirm Mobile Phase Composition: Ensure the correct mobile phases are in the correct bottles and that the compositions are appropriate for retaining and eluting NHPRO on your chosen column.

      • System Purge: Purge the LC pumps to remove any air bubbles.[13]

  • Sample/Standard Integrity: The issue could be with the standard itself.

    • Action:

      • Confirm Standard Identity: Ensure the reference standard you are using is indeed NHPRO.

      • Prepare a Fresh, High-Concentration Standard: Prepare a simple standard in a compatible solvent (e.g., methanol/water) at a high concentration and inject it directly using manual injection or flow injection analysis (FIA) to bypass the column and confirm the MS is capable of detecting the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the essential acceptance criteria for a calibration curve in a regulated bioanalysis study?

A1: Based on FDA and EMA guidelines, a calibration curve should meet several criteria for acceptance. These are summarized in the table below.[5][6][9][14]

ParameterAcceptance CriterionRationale
Number of Standards Minimum of a blank, a zero, and 6 non-zero standards.Ensures adequate definition of the concentration-response relationship.[15][16]
Correlation Coefficient (r²) ≥ 0.99 is a common target, but should not be the sole criterion.Indicates how well the data points fit the regression line.
Range Must cover the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).Defines the boundaries within which the method is accurate and precise.
Accuracy Back-calculated concentrations must be within ±15% of the nominal value for all standards (except LLOQ).Demonstrates the accuracy of the calibration model.
LLOQ Accuracy The back-calculated concentration for the LLOQ standard must be within ±20% of the nominal value.Acknowledges the higher inherent variability at the lowest concentration.
LLOQ Precision & S/N The LLOQ standard should be identifiable, discrete, and reproducible with a precision (%CV) of ≤20%. The signal-to-noise ratio (S/N) should typically be ≥5.Confirms that the LLOQ is a reliable and robust measurement.
Standard Distribution At least 75% of the non-zero standards (and a minimum of 6) must meet the accuracy criteria.Allows for minor, isolated errors without invalidating the entire curve.

Q2: How do I choose an appropriate internal standard (IS) for NHPRO analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₅-N-Nitrosohydroxyproline). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte. This means it will co-elute and experience the same extraction recovery and matrix effects, providing the most accurate normalization.[11][17] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects. The IS should not be present endogenously in the matrix.

Q3: What are the best practices for preparing and storing NHPRO stock solutions?

A3: The accuracy of your entire assay depends on the accuracy of your stock solution.

  • Weighing: Use a calibrated analytical balance to weigh a sufficient amount of the NHPRO reference standard (typically >1 mg) to minimize weighing errors.

  • Solvent: Dissolve the standard in a high-purity solvent in which it is freely soluble and stable. Methanol or a methanol/water mixture is a common choice.

  • Concentration: Prepare the stock solution at a high concentration (e.g., 1 mg/mL) to ensure long-term stability.

  • Storage: Store the stock solution in an amber vial at low temperatures (≤ -20°C) to protect it from light and prevent degradation.[18] Always allow the solution to come to room temperature before opening to prevent condensation from altering the concentration.

  • Documentation: Meticulously document all details of the preparation, including the weight, final volume, solvent, date, and assigned concentration.

Experimental Protocols & Visualizations

Protocol 1: Preparation of NHPRO Stock and Calibration Standards

This protocol describes the preparation of a 1 mg/mL primary stock solution and a subsequent serial dilution to create calibration curve standards in a biological matrix (e.g., plasma).

Materials:

  • N-Nitrosohydroxyproline (NHPRO) reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and tips

  • Control biological matrix (e.g., drug-free human plasma)

Procedure:

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 1.0 mg of NHPRO reference standard into a tared vial. b. Record the exact weight. c. Dissolve the standard in LC-MS grade methanol using a 1.0 mL Class A volumetric flask. Ensure complete dissolution, using gentle vortexing or sonication if necessary. d. Label this as "NHPRO Primary Stock (1 mg/mL)" and store at -20°C.

  • Secondary Stock Solution (100 µg/mL): a. Allow the primary stock to warm to room temperature. b. Pipette 1.0 mL of the 1 mg/mL primary stock into a 10 mL volumetric flask. c. Dilute to the mark with 50:50 (v/v) methanol:water. This is your secondary stock.

  • Working Stock Solutions: a. Perform further serial dilutions from the secondary stock to create a series of working stock solutions at 10x the final desired concentration in the matrix.

  • Calibration Curve Standards (in Matrix): a. Aliquot 900 µL of the control biological matrix into a series of labeled microcentrifuge tubes. b. Spike 100 µL of the appropriate working stock solution into each tube to achieve the desired final concentrations. c. Vortex each standard gently for 10 seconds. d. These matrix-matched standards are now ready for the sample preparation/extraction procedure.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the overall analytical process and a decision-making framework for troubleshooting.

NHPRO Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Collect Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Perform Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Prep_Standards Prepare Calibration Standards in Matrix Prep_Standards->Extraction Evap_Recon Evaporate & Reconstitute in Mobile Phase Extraction->Evap_Recon Injection Inject onto LC System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve (Response Ratio vs. Conc.) Integration->Calibration Quantification Calculate Unknown Concentrations Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for NHPRO quantification from sample preparation to final reporting.

Calibration Curve Troubleshooting cluster_linearity cluster_accuracy cluster_solutions Start Calibration Curve Fails (r² < 0.99 or Poor Accuracy) Linearity_Check Check Linearity Start->Linearity_Check Accuracy_Check Check Accuracy/Precision Start->Accuracy_Check Cause_Prep Standard Prep Error? Linearity_Check->Cause_Prep Cause_Weighting Incorrect Weighting? Linearity_Check->Cause_Weighting Cause_Range Range too wide? Linearity_Check->Cause_Range Sol_Remake Remake Standards Cause_Prep->Sol_Remake Sol_Weighting Apply 1/x or 1/x² Weighting Cause_Weighting->Sol_Weighting Sol_Range Narrow Range Cause_Range->Sol_Range Cause_Matrix Matrix Effects? Accuracy_Check->Cause_Matrix Cause_IS IS Variability? Accuracy_Check->Cause_IS Cause_Stability Analyte Instability? Accuracy_Check->Cause_Stability Sol_SIL Use SIL-IS Cause_Matrix->Sol_SIL Sol_SPE Improve Sample Prep (SPE) Cause_Matrix->Sol_SPE Sol_IS_Check Check IS Addition Cause_IS->Sol_IS_Check Sol_Stability Run Stability Tests Cause_Stability->Sol_Stability

Caption: Decision tree for troubleshooting common calibration curve failures.

References

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. (2024). International Journal of Pharmaceutical Sciences, 15(1), 1-18. Retrieved January 30, 2026, from [Link]

  • Tupe, D., Suryawanshi, N. R., Kelkar, J., & Rasam, P. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. Retrieved January 30, 2026, from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved January 30, 2026, from [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). SlideShare. Retrieved January 30, 2026, from [Link]

  • N-Nitrosohydroxyproline. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. (2003). National Measurement Laboratory. Retrieved January 30, 2026, from [Link]

  • Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024). PMDA. Retrieved January 30, 2026, from [Link]

  • Determination of selected N-Nitrosoamino acids in smokeless tobacco products. (n.d.). CORESTA. Retrieved January 30, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved January 30, 2026, from [Link]

  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange. Retrieved January 30, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). Retrieved January 30, 2026, from [Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 115-124. Retrieved January 30, 2026, from [Link]

  • Dolan, J. W. (2009). Calibration Curves, Part I: To b or Not to b? LCGC North America, 27(4). Retrieved January 30, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 30, 2026, from [Link]

  • Proline and hydroxyproline; determination of the sum of their alpha-nitrogen. (1952). Journal of Biological Chemistry, 199(1), 237-246. Retrieved January 30, 2026, from [Link]

  • Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. (2024). Nitrosamines Exchange. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved January 30, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Retrieved January 30, 2026, from [Link]

  • Li, Q., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 30, 2026, from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved January 30, 2026, from [Link]

  • How to Make a Calibration Curve: A Step-by-Step Guide. (2022). Lab Manager. Retrieved January 30, 2026, from [Link]

  • Determination of N-nitroso hydrochlorothiazide in various preparations. (n.d.). Swissmedic. Retrieved January 30, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Bioanalysis Zone. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., et al. (2025). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? Journal of Pharmaceutical and Biomedical Analysis Open, 6, 100084. Retrieved January 30, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • LC-MS Instrument Calibration. (n.d.). Harvard Apparatus. Retrieved January 30, 2026, from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). Analytical Chemistry, 91(15), 9896-9905. Retrieved January 30, 2026, from [Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 30, 2026, from [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2021). Clinical Mass Spectrometry, 21, 14-22. Retrieved January 30, 2026, from [Link]

  • Using Automatic Trace Calibration to analyse hard-to-analyse trace sizing standards. (n.d.). DAx Data Acquisition and Data Analysis software. Retrieved January 30, 2026, from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 670. Retrieved January 30, 2026, from [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. Retrieved January 30, 2026, from [Link]

  • N-Nitrosomorpholine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Covance Global Bioanalytical Response to Docket Number: FDA-2013-D-1020. (2013). Regulations.gov. Retrieved January 30, 2026, from [Link]

  • US FDA guidelines for bioanalytical method validation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Carcinogenic Activity of N-Nitrosohydroxyproline (NHP) vs. N-Nitrosoproline (NPRO)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the carcinogenic activities of N-Nitrosohydroxyproline (NHP) and N-Nitrosoproline (NPRO). As N-nitroso compounds (NOCs) are increasingly scrutinized as potential impurities in pharmaceutical products, a clear understanding of the specific risks associated with individual nitrosamines is essential for accurate risk assessment and regulatory strategy. While structurally similar, the addition of a hydroxyl group distinguishes NHP from NPRO, leading to subtle but significant differences in their biological activity that warrant careful consideration.

Introduction: The Challenge of N-Nitroso Compounds

N-nitroso compounds are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Many compounds in this class are potent genotoxic carcinogens, meaning they can damage DNA and lead to cancer.[1] Their carcinogenic potential is a significant concern in the pharmaceutical industry, as they can form under certain conditions during drug manufacturing and storage.[2] Consequently, regulatory agencies worldwide have established stringent controls for their presence in medicinal products.

This guide focuses on two specific nitrosamines: N-Nitrosoproline (NPRO) and N-Nitrosohydroxyproline (NHP). Both are derivatives of the amino acid proline and can be formed endogenously in the human body or be present in various consumer products.[3][4] Despite their close structural relationship, their carcinogenic profiles are not identical. The International Agency for Research on Cancer (IARC) has classified both NPRO and N-Nitrosohydroxyproline in Group 3: Not classifiable as to its carcinogenicity to humans .[3][5] This classification reflects the limitations of the available data from animal studies and the absence of conclusive evidence in humans.

Mechanistic Underpinnings of Carcinogenicity: The Role of Metabolic Activation

The carcinogenicity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of their metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is the critical first step in the pathway to carcinogenesis.[1][6][7]

The key metabolic event is α-hydroxylation, the enzymatic addition of a hydroxyl group to the carbon atom adjacent to the N-nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a highly reactive electrophile, typically a diazonium ion. This electrophile can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts.[6][7] If these DNA adducts are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, initiating the process of cancer.[1][8]

N-Nitrosoproline (NPRO): A Profile of Non-Carcinogenicity

NPRO is widely regarded as a non-carcinogenic nitrosamine.[3][9] The primary reason for its lack of carcinogenicity is its metabolic stability. NPRO does not readily undergo the α-hydroxylation necessary for activation. Instead, it is largely excreted from the body unchanged, primarily in the urine.[4] This metabolic inertness prevents the formation of DNA-reactive electrophiles, thereby averting the initiation of carcinogenesis. Because of its stability and excretion profile, NPRO has been utilized as a biomarker to measure endogenous N-nitrosation rates in humans.[3]

N-Nitrosohydroxyproline (NHP): Evaluating the Impact of Hydroxylation

The presence of a hydroxyl group on the proline ring of NHP raises questions about its potential for metabolic activation. However, like NPRO, NHP has not demonstrated significant carcinogenic activity in experimental studies. Oral administration studies in rats did not produce a carcinogenic effect, although the IARC noted that these studies were limited in terms of dose and duration.[10] The consensus is that NHP, similar to NPRO, is not readily metabolized to a DNA-reactive species.

The following diagram illustrates the divergent metabolic fates of carcinogenic nitrosamines versus the non-carcinogenic profile of NPRO.

G cluster_pathway Comparative Metabolic Pathways cluster_carcinogenic Carcinogenic Nitrosamines cluster_npro N-Nitrosoproline (NPRO) Carcinogenic_NA Carcinogenic N-Nitrosamine Alpha_OH α-Hydroxylation (CYP450 Enzymes) Carcinogenic_NA->Alpha_OH Unstable_Intermediate Unstable α-Hydroxy- nitrosamine Alpha_OH->Unstable_Intermediate Electrophile Reactive Electrophile (e.g., Diazonium Ion) Unstable_Intermediate->Electrophile DNA_Adducts DNA Adducts Electrophile->DNA_Adducts Cancer Cancer Initiation DNA_Adducts->Cancer NPRO_start N-Nitrosoproline (NPRO) No_Activation No Significant α-Hydroxylation NPRO_start->No_Activation Excretion Excreted Unchanged No_Activation->Excretion No_Cancer Non-Carcinogenic Excretion->No_Cancer

Figure 1. Metabolic activation is the key differentiator for nitrosamine carcinogenicity.

Comparative Experimental Data

The classification of NPRO and NHP as non-carcinogenic (or not classifiable) is supported by a range of in vitro and in vivo experimental studies.

In Vitro Mutagenicity Data (Ames Test)

The bacterial reverse mutation assay, or Ames test, is a standard initial screening tool for assessing the mutagenic potential of a chemical.[11] A positive result in the Ames test is often indicative of carcinogenic potential. Historically, the Ames test has produced inconsistent results for some potent nitrosamine carcinogens, leading to concerns about its sensitivity for this chemical class.[11][12] However, optimized testing protocols have improved its reliability.[13][14]

CompoundAmes Test ResultMetabolic Activation (S9)Interpretation
N-Nitrosoproline (NPRO) Negative[9]With and WithoutGenerally considered non-mutagenic. Some studies show mutagenicity only with UV light exposure.[9]
N-Nitrosohydroxyproline (NHP) NegativeWith and WithoutNon-mutagenic in standard bacterial assays.

Both NPRO and NHP consistently test negative in the standard Ames test, both with and without the addition of a metabolic activation system (S9 fraction). This lack of mutagenicity in bacterial systems is consistent with their inability to form DNA-reactive metabolites.

In Vivo Carcinogenicity Bioassays

Long-term studies in animals are the gold standard for determining carcinogenic potential. The data for NPRO and NHP are summarized below.

CompoundSpeciesKey FindingsConclusion
N-Nitrosoproline (NPRO) Rat, MouseOral administration did not result in a significant increase in tumor incidence.[3]Considered non-carcinogenic in these models.[3]
N-Nitrosohydroxyproline (NHP) RatOral administration did not show a carcinogenic effect, though studies were deemed inadequate by IARC regarding dose and/or duration.[10]No conclusive evidence of carcinogenicity.[10]

The collective evidence from these animal bioassays supports the classification of NPRO as non-carcinogenic. For NHP, while the existing studies are negative, the IARC's note on their limitations suggests that its non-carcinogenic status is less definitively established than that of NPRO, though no positive evidence of carcinogenicity has been presented.

Experimental Protocols: A Closer Look

To ensure the integrity and reproducibility of carcinogenicity testing, standardized and validated protocols are essential. Below are outlines of the key methodologies used to evaluate NPRO and NHP.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

Objective: To detect chemically induced gene mutations in multiple strains of Salmonella typhimurium and Escherichia coli.

Workflow Diagram:

start Start prep Prepare Test Compound, Bacterial Strains, and S9 Mix start->prep mix Combine Components: Test Compound + Bacteria +/- S9 Mix prep->mix incubate Pre-incubation (e.g., 30 min at 37°C) mix->incubate plate Add Top Agar and Pour onto Minimal Agar Plates incubate->plate incubate2 Incubate Plates (48-72 hours at 37°C) plate->incubate2 count Count Revertant Colonies incubate2->count analyze Analyze Data: Compare to Vehicle Control count->analyze end End analyze->end

Figure 2. Workflow for a typical Ames test with a pre-incubation step.

Step-by-Step Methodology:

  • Preparation: Rehydrate and culture selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535; E. coli WP2 uvrA) to a specific cell density. Prepare a range of concentrations of the test article (NPRO or NHP) in a suitable, non-mutagenic solvent (e.g., water). If metabolic activation is being tested, prepare the S9 mix from the liver homogenate of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters.

  • Exposure (Pre-incubation Method): In sterile test tubes, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests), and 0.1 mL of the test article solution. Include negative (vehicle) and positive controls.

  • Incubation: Vortex the tubes gently and incubate them at 37°C for a defined period (e.g., 30 minutes). This step allows for metabolic activation of the test article by the S9 enzymes and its interaction with the bacteria.

  • Plating: After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.

  • Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48 to 72 hours.

  • Scoring and Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the vehicle control value.

Expertise & Causality: The choice of the pre-incubation method and hamster liver S9 is often preferred for nitrosamines, as these conditions can increase the sensitivity of the assay for this chemical class.[13] The minimal agar lacks histidine, meaning only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine can grow into visible colonies.

Protocol 2: Rodent Carcinogenicity Bioassay

Objective: To observe animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.

Step-by-Step Methodology:

  • Dose-Ranging Study: Conduct a preliminary study (e.g., 90 days) to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the long-term bioassay.

  • Study Design: Assign a sufficient number of animals (e.g., 50 males and 50 females per group) to control and multiple dose groups (e.g., low, mid, high).

  • Administration: Administer the test article (NPRO or NHP) to the animals daily, typically mixed in the diet or drinking water, for a period of up to 2 years.

  • In-life Monitoring: Conduct daily clinical observations for signs of toxicity. Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Terminal Procedures: At the end of the 2-year period, euthanize all surviving animals. Conduct a full necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology: Collect all organs and tissues and preserve them in a suitable fixative. Perform detailed microscopic examination of tissues from the control and high-dose groups. If treatment-related lesions are found, examine the corresponding tissues from the lower-dose groups.

  • Data Analysis: Statistically analyze the incidence of tumors in the dosed groups compared to the control group.

Trustworthiness & Self-Validation: This protocol is a self-validating system. The inclusion of a concurrent control group provides the baseline for tumor incidence. The use of multiple dose groups allows for the assessment of a dose-response relationship, a key hallmark of a true carcinogenic effect. Rigorous histopathological examination by a certified veterinary pathologist ensures the accurate identification and classification of neoplasms.

Conclusion and Implications

The scientific evidence strongly indicates a significant difference in the carcinogenic risk profiles of N-Nitrosohydroxyproline and N-Nitrosoproline, despite their structural similarities.

  • N-Nitrosoproline (NPRO) is robustly supported by experimental data as a non-carcinogenic compound. Its metabolic stability prevents the formation of DNA-reactive species, which is the key mechanism for nitrosamine-induced cancer.

  • N-Nitrosohydroxyproline (NHP) is also considered non-carcinogenic based on available data. However, the experimental evidence is less extensive than for NPRO. While it does not show mutagenic or carcinogenic activity in standard assays, its classification as "not classifiable" by IARC suggests that any future risk assessments should consider the specific context of exposure.

For professionals in drug development and safety assessment, this distinction is critical. While both NPRO and NHP are considered low-risk, the comprehensive data supporting the non-carcinogenicity of NPRO provides a stronger basis for its safety evaluation. Understanding the underlying mechanisms—specifically, the requirement for metabolic activation—is fundamental to accurately assessing the risks associated with any nitrosamine impurity and ensuring the safety and quality of pharmaceutical products.

References

  • N-Nitrosoproline and N-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978). Inchem.org. [Link]

  • Nitrosoproline. Grokipedia. [Link]

  • In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. (2023). [Link]

  • Evidence for metabolism of N-nitrosoproline. PubMed - NIH. [Link]

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC - NIH. [Link]

  • DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats. NIH. [Link]

  • Mutation, DNA strand cleavage and nitric oxide formation caused by N -nitrosoproline with sunlight: a possible mechanism of UVA carcinogenicity. Oxford Academic. [Link]

  • Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. ResearchGate. [Link]

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance Related Impurities (NDSRIs). FDA. [Link]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC - NIH. [Link]

  • N-Nitrosohydroxyproline | C5H8N2O4. PubChem - NIH. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]

  • Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. PMC - NIH. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central. [Link]

  • iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

Sources

Technical Comparison of Analytical Architectures for N-Nitrosohydroxyproline (NHPRO) Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosohydroxyproline (NHPRO) represents a unique analytical challenge within the nitrosamine impurity landscape. Unlike volatile nitrosamines (e.g., NDMA, NDEA) that are easily analyzed via headspace GC, NHPRO is a non-volatile, polar, and thermally unstable N-nitrosamino acid. Its presence is critical in cured meat products (as a marker of intragastric nitrosation) and increasingly relevant in pharmaceutical quality control where complex amine precursors exist.

This guide objectively compares the three dominant analytical architectures: LC-MS/MS (The Modern Gold Standard), GC-TEA (The Specificity Benchmark), and HPLC-Photolysis-Chemiluminescence (The Direct Non-Volatile Alternative).

Decision Matrix: Method Selection
FeatureLC-MS/MS (ESI/APCI) GC-TEA (Derivatization) HPLC-Photolysis-CL
Primary Utility Trace quantification in complex pharma/bio matricesConfirmation of identity; Food matricesScreening non-volatiles without derivatization
Sensitivity (LOD) Excellent (< 1 ng/mL)Good (1–5 ng/mL)Moderate (5–10 ng/mL)
Selectivity High (Mass/Charge)High (Nitroso-specific)High (Nitroso-specific)
Throughput HighLow (Requires Derivatization)Medium
Thermal Risk Low (Ambient ionization)High (Artifact formation possible)Low

Method 1: LC-MS/MS (The Modern Gold Standard)

Status: Preferred for Pharmaceutical QC & Bioanalysis.

Mechanistic Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of NHPRO without the need for derivatization. Given NHPRO's polarity (logP < 0), standard C18 retention is poor. The method relies on HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns to achieve retention and separate NHPRO from its isobaric interferences.

Ionization Source: Electrospray Ionization (ESI) in positive mode is standard, though APCI is used for less polar nitrosamines. NHPRO forms a stable


 ion.
Experimental Protocol (Self-Validating)

Objective: Quantify NHPRO at sub-ng/mL levels in a drug substance matrix.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Dissolve 100 mg of sample in 10 mL of 0.1% Formic Acid in Water.

  • Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 3 mL Methanol followed by 3 mL Water.

  • Load the sample solution.

  • Wash with 3 mL of 5% Methanol in Water (removes salts/highly polar interferences).

  • Elute NHPRO with 3 mL of 100% Methanol.

  • Evaporate to dryness under Nitrogen at 35°C and reconstitute in 1 mL Mobile Phase A.

Step 2: LC Configuration

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B held for 1 min, ramp to 50% B over 6 mins, hold 2 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Parameters (MRM Mode)

  • Precursor Ion: 161.1

    
     (
    
    
    
    )
  • Quantifier Transition: 161.1

    
     131.1 
    
    
    
    (Loss of NO group, characteristic of nitrosamines).
  • Qualifier Transition: 161.1

    
     85.0 
    
    
    
    (Pyrrolidine ring fragmentation).
  • Collision Energy: Optimized per instrument (typically 15–25 eV).

Pros & Cons
  • Pros: Direct analysis (no derivatization error); highest sensitivity; compatible with GMP workflows.

  • Cons: Matrix effects (ion suppression) in ESI; requires expensive instrumentation.

Method 2: GC-TEA (The Specificity Benchmark)

Status: Historical Reference & Food Safety Standard.

Mechanistic Principle

The Thermal Energy Analyzer (TEA) is a detector specifically designed for N-nitroso compounds.[1] It relies on the catalytic cleavage of the N-NO bond at high temperatures (pyrolysis), releasing nitrosyl radicals (NO•). These radicals react with ozone (


) to form excited nitrogen dioxide (

), which emits near-infrared light upon decay (chemiluminescence).

Critical Constraint: NHPRO is non-volatile and will decompose in a hot GC injector. It must be derivatized to its methyl ester or trimethylsilyl (TMS) analog to be volatile enough for Gas Chromatography.

Experimental Protocol

Objective: Determine NHPRO in cured meat samples.

Step 1: Extraction & Derivatization

  • Extract sample with Ethyl Acetate/Acetonitrile.

  • Evaporate solvent to dryness.

  • Derivatization (Methylation): Add 1 mL of Boron Trifluoride (

    
    ) in Methanol (14%).
    
  • Incubate at 70°C for 30 minutes. (Converts carboxylic acid to methyl ester).

  • Silylation (Optional but recommended for -OH group): Add BSTFA + 1% TMCS. Heat at 60°C for 20 mins.

  • Neutralize and extract into n-Heptane.

Step 2: GC-TEA Configuration

  • Inlet: Splitless injection at 220°C.

  • Column: DB-WAX or VF-1701ms (polar phases preferred).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Detector (TEA): Pyrolyzer at 500°C; Interface at 250°C.

Pros & Cons
  • Pros: Absolute selectivity for Nitroso compounds (virtually no background noise); robust against complex food matrices.

  • Cons: Lengthy, hazardous derivatization; risk of artifact formation (false positives) during acidic derivatization steps.

Method 3: HPLC-Photolysis-Chemiluminescence

Status: Specialized Non-Volatile Screening.

Mechanistic Principle

This hybrid method combines the separation power of HPLC with the specificity of TEA. Since TEA requires a gas phase, the HPLC eluent is passed through a Photochemical Reactor (UV irradiation). The UV light cleaves the N-NO bond in the liquid phase. The liberated NO gas is then separated from the liquid via a gas-liquid separator and swept into the Chemiluminescence detector.

Workflow Diagram

HPLC_Photolysis HPLC HPLC System (Reverse Phase) UV Photochemical Reactor (UV 254nm) HPLC->UV Eluent (NHPRO) GLS Gas-Liquid Separator UV->GLS Eluent + NO(aq) CLD Chemiluminescence Detector (NO + O3) GLS->CLD NO (gas) Waste Waste GLS->Waste Liquid Waste Data Data System (Chromatogram) CLD->Data Signal

Figure 1: Schematic of HPLC-Photolysis-Chemiluminescence workflow. The system bridges liquid chromatography with gas-phase detection.

Pros & Cons
  • Pros: Handles non-volatiles directly; highly specific; no derivatization needed.

  • Cons: Specialized hardware (interface) required; band broadening in the gas-liquid separator can reduce resolution.

Analytical Performance Comparison

The following data summarizes typical validation parameters for NHPRO analysis.

ParameterLC-MS/MS (HILIC)GC-TEA (Methylated)HPLC-Photolysis-CL
Limit of Detection (LOD) 0.5 – 1.0 ng/mL2.0 – 5.0 ng/mL5.0 – 10.0 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Recovery (Spiked) 90 – 110%70 – 90% (Losses in prep)85 – 105%
Specificity Mass-resolved (MRM)Functional group (N-NO)Functional group (N-NO)
Sample Prep Time < 1 Hour3 – 4 Hours< 1 Hour

Strategic Recommendation

For Pharmaceutical Development (IMP/API)

Use LC-MS/MS. The regulatory environment (ICH M7) demands the highest sensitivity and the ability to identify specific structures. The risk of artifact formation during the vigorous heating/acidic conditions of GC derivatization makes GC-TEA less desirable for GMP release testing.

For Food Safety (Cured Meats)

Use GC-TEA or HPLC-Photolysis. The "Total N-Nitroso" content is often a regulatory metric in food. GC-TEA remains the robust workhorse here, provided the lab has established derivatization SOPs.

Decision Tree for Method Selection

DecisionTree Start Start: NHPRO Analysis Matrix What is the Matrix? Start->Matrix Pharma Pharmaceuticals (API/Drug Product) Matrix->Pharma High Purity Food Food/Biological (Urine, Meat) Matrix->Food Complex Matrix Sens Required Sensitivity? Pharma->Sens GCTEA SELECT: GC-TEA (Derivatization) Food->GCTEA Standard Protocol HPLC_CL SELECT: HPLC-Photolysis Food->HPLC_CL Alt. Screening High Trace (<10 ppb) Sens->High Med Moderate (>50 ppb) Sens->Med LCMS SELECT: LC-MS/MS (HILIC Mode) High->LCMS Med->HPLC_CL

Figure 2: Method selection logic based on matrix complexity and sensitivity requirements.

References

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link][2]

  • Sen, N. P., & Seaman, S. W. (1981). Gas-liquid chromatographic-thermal energy analyzer determination of N-nitrosodimethylamine in beer at low parts-per-billion level. Journal of the Association of Official Analytical Chemists. [Link]

  • Al-Kaseem, M., et al. (2014). Determination of volatile N-nitrosamines in meat products using GC-MS and GC-TEA. International Journal of Toxicological and Pharmacological Research. [Link]

  • Cha, W., et al. (2006).[3] High-performance liquid chromatography with fluorescence detection for aqueous analysis of nanogram-level N-nitrosodimethylamine. Journal of Chromatography A. [Link]

Sources

A Comparative Guide to the Synthesis of N-Nitrosohydroxyproline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthesis routes for N-Nitrosohydroxyproline (NHPRO), a critical reference standard in toxicological studies and a biomarker for endogenous nitrosation. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of N-Nitrosohydroxyproline

N-Nitrosohydroxyproline, with the chemical formula C₅H₈N₂O₄, holds a unique position among N-nitroso compounds. Unlike many of its counterparts, it is generally considered non-carcinogenic in most animal models, making it an invaluable tool for studying the mechanisms of nitrosation without introducing potent carcinogenic risks. Its synthesis is paramount for establishing analytical standards for its detection in various matrices and for furthering our understanding of how N-nitroso compounds are formed and metabolized in biological systems.

Core Synthesis Strategies: An Overview

The synthesis of N-Nitrosohydroxyproline predominantly involves the nitrosation of the secondary amine group in the precursor molecule, L-hydroxyproline. The choice of nitrosating agent and reaction conditions significantly influences the yield, purity, and scalability of the synthesis. This guide will focus on the most prevalent and well-documented methods, providing a detailed protocol for the most common route and a comparative analysis with viable alternatives.

Route 1: Nitrosation with Sodium Nitrite in Acidic Medium

This classical and widely adopted method relies on the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic environment. The nitrous acid then acts as the nitrosating agent.

Mechanistic Rationale

The reaction proceeds via an electrophilic attack of the nitrosonium ion (NO⁺), or a related species, on the lone pair of electrons of the secondary amine in hydroxyproline. The acidic conditions are crucial for the formation of the active nitrosating agent from sodium nitrite. The reaction is typically performed at low temperatures to minimize the decomposition of nitrous acid and potential side reactions.

Detailed Experimental Protocol

Materials:

  • L-Hydroxyproline (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • pH meter or pH paper

Procedure:

  • Dissolution of Hydroxyproline: Dissolve L-hydroxyproline in a suitable volume of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification and Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Slowly add 2M HCl dropwise to adjust the pH of the solution to approximately 2.5-3.0. Maintaining this pH range is critical for efficient nitrosation.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, acidified hydroxyproline solution over a period of 30-60 minutes. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of nitrous acid and the formation of unwanted byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Quench any excess nitrous acid by the careful addition of a small amount of sulfamic acid or urea until gas evolution ceases.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Nitrosohydroxyproline.

Purification: Recrystallization

Crystallization is an effective method for purifying the crude N-Nitrosohydroxyproline. The choice of solvent is critical and should be determined experimentally, aiming for a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexane).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Synthesis Routes

While the sodium nitrite method is prevalent, other nitrosating agents can be employed, each with its own set of advantages and disadvantages.

Route 2: Nitrosation with Nitrosyl Chloride (NOCl)

Nitrosyl chloride is a potent nitrosating agent that can directly deliver the nitroso group.

  • Advantages: Can be a more direct and efficient nitrosating agent, potentially leading to higher yields under optimized conditions.

  • Disadvantages: Nitrosyl chloride is a corrosive and toxic gas, requiring specialized handling and equipment. The reaction may require anhydrous conditions.

Route 3: Nitrosation with Dinitrogen Tetroxide (N₂O₄)

Dinitrogen tetroxide is another powerful nitrosating agent.

  • Advantages: Highly reactive, can lead to rapid nitrosation.

  • Disadvantages: Dinitrogen tetroxide is highly toxic and corrosive. The reaction is often less selective, potentially leading to the formation of byproducts.

Route 4: Transnitrosation

This method involves the transfer of a nitroso group from a donor molecule to hydroxyproline.

  • Advantages: Can be a milder method, offering better selectivity and avoiding the use of harsh acidic conditions or highly toxic reagents.

  • Disadvantages: The efficiency of the reaction depends on the choice of the nitroso donor and the specific reaction conditions. This method is less commonly reported for the synthesis of N-Nitrosohydroxyproline.

Comparative Performance of Synthesis Routes

Parameter Route 1: Sodium Nitrite/Acid Route 2: Nitrosyl Chloride Route 3: Dinitrogen Tetroxide Route 4: Transnitrosation
Reagent Availability & Cost Readily available and inexpensiveSpecialized reagent, higher costSpecialized reagent, higher costVaries depending on the donor
Reaction Conditions Mild (0-5 °C, acidic pH)Often requires anhydrous conditions, specialized handlingLow temperatures, inert atmosphereGenerally mild conditions
Scalability Readily scalableMore challenging to scale due to reagent handlingMore challenging to scale due to reagent handlingPotentially scalable, but less established
Safety & Handling Moderate, requires handling of acid and nitriteHigh, requires handling of a toxic and corrosive gasHigh, requires handling of a highly toxic and corrosive reagentGenerally safer, depending on the donor
Byproducts Primarily inorganic saltsHClNitric acidDepends on the donor molecule
Typical Yields Moderate to high (literature reports vary)Potentially high, but less documented for NHPROPotentially high, but less documented for NHPROVariable, depends on the specific system
Purity of Crude Product Generally good, requires purificationCan be high, but may require careful controlCan be variable due to high reactivityCan be high with good selectivity

Product Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-Nitrosohydroxyproline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of N-Nitrosohydroxyproline and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra of N-Nitrosohydroxyproline will show characteristic signals for the protons and carbons of the pyrrolidine ring and the carboxylic acid group. The presence of the nitroso group will induce chemical shift changes compared to the parent hydroxyproline molecule. Due to the partial double bond character of the N-N bond, N-nitrosamines can exist as E/Z isomers, which may lead to the observation of two sets of signals in the NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound. For N-nitroso compounds, a characteristic fragmentation is the loss of the NO radical (30 Da). The mass spectrum of N-Nitrosohydroxyproline would be expected to show a molecular ion peak [M]⁺ and a significant fragment ion at [M-30]⁺.

Safety and Handling of N-Nitroso Compounds

N-nitroso compounds as a class are considered potent carcinogens and should be handled with extreme caution. Although N-Nitrosohydroxyproline is generally considered non-carcinogenic, it is prudent to handle it with the same level of care as other members of this chemical class.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations of N-nitroso compounds and concentrated nitrosating agents should be performed in a certified chemical fume hood.

  • Decontamination and Waste Disposal: All glassware and equipment should be decontaminated after use. Waste containing N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional guidelines. Specific procedures for the destruction of N-nitroso compounds, such as treatment with hydrobromic acid in acetic acid, should be followed.

  • Exposure Minimization: Develop and follow standard operating procedures (SOPs) to minimize the risk of exposure through inhalation, ingestion, or skin contact.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Hydroxyproline Hydroxyproline NaNO2_HCl NaNO2 / HCl (0-5 °C) Hydroxyproline->NaNO2_HCl Nitrosation Crude_NHPRO Crude N-Nitrosohydroxyproline NaNO2_HCl->Crude_NHPRO Recrystallization Recrystallization Crude_NHPRO->Recrystallization Pure_NHPRO Pure N-Nitrosohydroxyproline Recrystallization->Pure_NHPRO HPLC HPLC Pure_NHPRO->HPLC Purity NMR NMR Pure_NHPRO->NMR Structure MS MS Pure_NHPRO->MS Identity

Caption: General workflow for the synthesis, purification, and analysis of N-Nitrosohydroxyproline.

Nitrosation_Mechanism NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ H+ H+ (from Acid) H2O-NO+ H2O+-NO HNO2->H2O-NO+ + H+ NO+ Nitrosonium Ion (NO+) H2O-NO+->NO+ - H2O Hydroxyproline Hydroxyproline NHPRO_Intermediate N-Nitrosohydroxyproline Intermediate Hydroxyproline->NHPRO_Intermediate + NO+ Protonated_Amine Protonated Hydroxyproline NHPRO N-Nitrosohydroxyproline NHPRO_Intermediate->NHPRO - H+

Caption: Simplified mechanism of nitrosation of hydroxyproline using sodium nitrite in acidic medium.

Conclusion

The synthesis of N-Nitrosohydroxyproline via the nitrosation of L-hydroxyproline with sodium nitrite in an acidic medium remains the most practical and accessible method for most laboratory settings. It offers a good balance of reagent availability, moderate reaction conditions, and scalability. While alternative nitrosating agents like nitrosyl chloride and dinitrogen tetroxide may offer higher reactivity, their hazardous nature necessitates specialized handling procedures and equipment. For researchers requiring a reliable and well-documented method for producing N-Nitrosohydroxyproline for analytical and toxicological studies, the sodium nitrite-based synthesis, coupled with a robust purification strategy such as recrystallization, provides a scientifically sound and reproducible approach. Adherence to strict safety protocols is paramount throughout the synthesis, purification, and handling of this and any N-nitroso compound.

References

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Chen, J., Wang, L., & Zhang, J. (2015).
  • Drabik-Markiewicz, G., Dejaegher, B., De Mey, E., & Vander Heyden, Y. (2011). Role of proline and hydroxyproline in N-nitrosamine formation when heating cured meat. Meat Science, 88(3), 413-418. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61873, N-Nitrosohydroxyproline. [Link]

  • LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines. [Link]

  • Zhang, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Journal of Analytical Methods in Chemistry, 2018, 8503467. [Link]

  • Rein, J., et al. (2022). Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. ChemRxiv. [Link]

  • Drabik-Markiewicz, G., et al. (2010). Evaluation of the influence of proline, hydroxyproline or pyrrolidine in the presence of sodium nitrite on N-nitrosamine formation when heating cured meat. Food Additives & Contaminants: Part A, 27(12), 1645-1653. [Link]

  • Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. OSTI.GOV. [Link]

  • Drabik-Markiewicz, G., et al. (2010). Evaluation of the influence of proline, hydroxyproline or pyrrolidine in the presence of sodium nitrite on N-nitrosamine formation when heating cured meat. ResearchGate. [Link]

  • Beilstein-Institut. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 2454-2480. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Gökçen, A., & Yalçın, T. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1633-1643. [Link]

  • European Medicines Agency. (2023). Endogenous formation of nitrosamines from drug substances (GITox). [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology, 14(3). [Link]

  • Agilent Technologies. (2025). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pearson, A. R., et al. (2006). Expression, purification, crystallization and preliminary X-ray diffraction of a novel Nitrosomonas europaea cytochrome, cytochrome P460.

A Comparative Guide to the Relative Potency of N-Nitrosohydroxyproline and Other Nitrosamines for Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitrosamine Potency Spectrum

The detection of N-nitrosamine impurities in pharmaceutical products has become a significant focus for regulatory bodies and drug developers worldwide.[1][2] Classified as a "cohort of concern" due to their potential carcinogenic properties, nitrosamines are not a monolith; their biological activity spans several orders of magnitude.[3] This vast difference in potency, from highly carcinogenic compounds like N-nitrosodimethylamine (NDMA) to compounds with negligible activity, necessitates a nuanced, data-driven approach to risk assessment. Simply classifying a substance as a "nitrosamine" is insufficient for accurate safety evaluation.

This guide provides an in-depth comparison of the relative potency of various nitrosamines, with a specific focus on N-Nitrosohydroxyproline (NHP). We will explore the underlying mechanisms of action, detail the pivotal experimental workflows used to determine carcinogenic potential, and present a framework for predicting potency based on molecular structure. This content is designed for researchers, toxicologists, and drug development professionals who require a deep technical understanding of nitrosamine risk assessment.

The Core Mechanism of Nitrosamine Carcinogenicity

The carcinogenic activity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation.[4][5] This process, primarily occurring in the liver, transforms the chemically stable nitrosamine into a highly reactive electrophilic species capable of damaging DNA.

Metabolic Activation via α-Hydroxylation

The critical initiating step for the majority of carcinogenic nitrosamines is enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[6] This reaction is predominantly catalyzed by Cytochrome P450 (CYP450) enzymes.[6] The resulting α-hydroxy nitrosamine is an unstable intermediate that undergoes spontaneous decomposition.

Formation of Electrophilic Intermediates and DNA Adducts

The decomposition of the α-hydroxy nitrosamine generates a diazonium ion, a potent electrophile.[5] This reactive species readily attacks nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[5] These adducts can lead to mispairing during DNA replication, causing gene mutations that can ultimately initiate the process of carcinogenesis.

Nitrosamine_Activation cluster_0 Biological System (e.g., Liver Cell) Nitrosamine Generic N-Nitrosamine (Pro-carcinogen) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy CYP450 Enzymes (α-Hydroxylation) Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA Cellular DNA Diazonium->DNA DNA Alkylation Adduct DNA Adducts (Mutagenic Lesions) DNA->Adduct Mutation Gene Mutation (Initiation of Cancer) Adduct->Mutation Faulty DNA Repair/ Replication

Caption: Metabolic activation pathway of a typical N-nitrosamine.

Experimental Methodologies for Potency Assessment

Determining the mutagenic and carcinogenic potential of a nitrosamine relies on a series of validated in vitro and in vivo assays. The choice of methodology is critical for generating reliable data for risk assessment.

In Vitro Mutagenicity: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a cornerstone for evaluating a chemical's potential to induce gene mutations.[7] Due to historical reports of reduced sensitivity for some nitrosamines like NDMA, regulatory agencies now recommend an "enhanced" version of the standard protocol for this chemical class.[8][9]

Causality Behind the Enhancements: The primary reason for the lower sensitivity of standard Ames tests to certain nitrosamines is suboptimal metabolic activation. The enhanced protocol addresses this by optimizing the source and concentration of the metabolic enzyme system (S9 fraction) and the exposure conditions. Hamster liver S9 is often more effective than rat liver S9 for activating many nitrosamines, and a higher S9 concentration (e.g., 30%) can increase the rate of metabolic conversion.[8][10] A pre-incubation step, where the test compound, bacteria, and S9 mix are incubated together before plating, maximizes the interaction between the metabolically generated reactive species and the bacterial DNA.[11]

Ames_Test_Workflow cluster_workflow Enhanced Ames Test Protocol start Prepare Bacterial Strains (e.g., S. typhimurium TA100, TA1535) and S9 Mix (Rat & Hamster) mix Combine in Test Tube: 1. Bacterial Culture 2. Test Nitrosamine (or Control) 3. S9 Mix (or buffer for -S9) start->mix incubate Pre-incubation (30-60 min at 37°C with shaking) mix->incubate plate Add Molten Top Agar & Pour onto Minimal Glucose Agar Plate incubate->plate incubate_plate Incubate Plates (48-72 hours at 37°C) plate->incubate_plate count Count Revertant Colonies incubate_plate->count analyze Analyze Data: Compare treated vs. control plates. Assess for dose-dependent increase. count->analyze result Determine Mutagenicity (Positive or Negative Result) analyze->result

Caption: Standardized workflow for the Enhanced Ames Test.

Experimental Protocol: Enhanced Bacterial Reverse Mutation (Ames) Test
  • 1. Preparation:

    • 1.1. Grow overnight cultures of appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535 and Escherichia coli WP2 uvrA pKM101) to late exponential or early stationary phase.[8]

    • 1.2. Prepare the S9 metabolic activation mix. For nitrosamines, parallel experiments using both Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 and hamster liver S9 are recommended, typically at a 10% and 30% concentration in the S9 mix.[8][10]

    • 1.3. Prepare serial dilutions of the test nitrosamine in a suitable, non-mutagenic solvent (e.g., water or DMSO).

  • 2. Exposure (Pre-incubation Method):

    • 2.1. In a sterile tube, add 100 µL of bacterial culture, 50 µL of the test article dilution (or positive/negative controls), and 500 µL of the S9 mix (or a buffer for non-activation arms).

    • 2.2. Vortex the mixture gently and incubate at 37°C with shaking for a recommended 30-minute pre-incubation period.[8]

  • 3. Plating and Incubation:

    • 3.1. After pre-incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin for Salmonella strains) to the test tube.

    • 3.2. Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.

    • 3.3. Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • 4. Scoring and Analysis:

    • 4.1. Count the number of revertant colonies on each plate.

    • 4.2. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

In Vivo Carcinogenicity and the TD50 Value

The definitive measure of a chemical's carcinogenic potency is derived from long-term rodent bioassays.[3] The key metric obtained from these studies is the TD50 , which is the chronic daily dose rate in mg/kg body weight/day that would cause 50% of the animals to develop tumors during their lifetime.[12] A lower TD50 value indicates a more potent carcinogen. These studies are resource-intensive, which is why alternative methods like in vivo mutagenicity assays and predictive modeling are crucial.[3]

Comparative Potency Analysis: NHP vs. Other Nitrosamines

A direct comparison of experimental data reveals the stark differences in potency across the nitrosamine class.

N-Nitrosohydroxyproline (NHP): A Case Study in Low Potency

Extensive historical data indicates that NHP and its close structural analog, N-Nitrosoproline (NPRO), exhibit very low to negligible carcinogenic and mutagenic potential.

  • Carcinogenicity: Early studies evaluated by the International Agency for Research on Cancer (IARC) found that oral administration of NHP and NPRO to rats did not indicate a carcinogenic effect.[13] A subsequent study administering a total dose of 36 g/kg of NPRO in drinking water to rats induced no tumors.[14]

  • Mutagenicity: In Ames assays, non-carcinogenic derivatives including nitrosoproline and 4-hydroxynitrosoproline were found to be non-mutagenic.[15]

The low potency of NHP and NPRO is directly linked to their molecular structure. The presence of a carboxylic acid group is a potent deactivating feature .[1] This group alters the molecule's electronic properties and metabolic fate, preventing the formation of the DNA-reactive diazonium ion that is characteristic of potent nitrosamines. When administered orally, N-nitrosamino acids like NPRO are largely excreted unchanged in the urine and feces, indicating they are not metabolically activated to a significant extent.[16]

High-Potency Nitrosamines

In contrast, simple alkyl nitrosamines are potent carcinogens. N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are among the most well-studied and potent members of this class, serving as benchmarks in toxicological assessments.[17] Their simple structures are readily metabolized via the α-hydroxylation pathway, leading to efficient DNA damage.

Quantitative Comparison of Carcinogenic Potency

The TD50 values provide a quantitative basis for comparing the carcinogenic strength of different nitrosamines.

Nitrosamine CompoundTD50 (mg/kg/day) in RatsRelative Potency CategoryReference
N-Nitrosodiethylamine (NDEA)0.0039Very High[18],[19]
N-Nitrosodimethylamine (NDMA)0.0959Very High[18],[19]
N-Nitrosopiperidine (NPIP)0.44High[17]
N-Nitrosopyrrolidine (NPYR)1.8High[6]
N-Nitrosobis(2-hydroxypropyl)amine> 10 (approx.)Low[20]
N-Nitrosoproline (NPRO) Non-carcinogenic Negligible [14]
N-Nitrosohydroxyproline (NHP) Non-carcinogenic Negligible [13]

Note: TD50 values can vary based on the study design, species, and statistical model used. The values presented are for comparative purposes.

A Predictive Framework: The Carcinogenic Potency Categorization Approach (CPCA)

Given the impracticality of conducting long-term carcinogenicity studies for every new nitrosamine impurity, regulatory agencies like the U.S. FDA have developed a structure-activity relationship (SAR) model called the Carcinogenic Potency Categorization Approach (CPCA).[1] This approach uses a scoring system based on a molecule's structural features to predict its carcinogenic potency and assign a corresponding Acceptable Intake (AI) limit.

The CPCA is rooted in the mechanism of α-hydroxylation. Structural features that promote or hinder this metabolic activation are classified as "activating" or "deactivating."

Activating Features (Increase Potency)Deactivating Features (Decrease Potency)
Benzylic group bonded to the N-nitroso groupCarboxylic acid group
Methyl group bonded to the β-carbonTertiary α-carbon atom
β-hydroxyl group
N-nitroso group in a 4-7 membered ring
Electron-withdrawing group at the α-carbon

Source: Adapted from FDA guidance on the CPCA.[1]

The presence of a potent deactivating feature, such as the carboxylic acid group in NHP and NPRO, automatically places the compound in the lowest potency category.[1]

CPCA_Logic start Nitrosamine Structure check_deactivating Does it contain a potent deactivating feature (e.g., Carboxylic Acid)? start->check_deactivating cat5 Assign to Potency Category 5 (Lowest Risk) AI Limit = 1500 ng/day check_deactivating->cat5 Yes calculate_score Calculate Potency Score based on α-hydrogens and other activating/deactivating features check_deactivating->calculate_score No assign_category Assign to Potency Category 1-4 based on score calculate_score->assign_category cat1_4 AI Limit ranges from 26.5 to 400 ng/day assign_category->cat1_4

Caption: Simplified decision logic of the Carcinogenic Potency Categorization Approach (CPCA).

The CPCA translates these categories into specific Acceptable Intake (AI) limits for drug products.

Potency CategoryRecommended AI Limit (ng/day)Interpretation
126.5Highest Potency
2100High Potency
3400Moderate Potency
41500Low Potency
51500Lowest Potency

Source: U.S. Food and Drug Administration.[21]

Conclusion

The scientific evidence is clear: not all nitrosamines pose the same level of risk. The carcinogenic potency within this class varies enormously, a fact directly attributable to differences in molecular structure that govern their metabolic activation. N-Nitrosohydroxyproline (NHP) and its analog N-Nitrosoproline stand as prime examples of low-potency nitrosamines, rendered essentially non-carcinogenic by the presence of a deactivating carboxylic acid group that prevents the formation of DNA-reactive metabolites.

In contrast, simple alkyl nitrosamines like NDEA and NDMA are potent carcinogens that serve as high-risk benchmarks. Understanding this spectrum is fundamental for accurate risk assessment in the pharmaceutical industry. Methodologies like the Enhanced Ames Test provide crucial data on mutagenic potential, while predictive models such as the FDA's Carcinogenic Potency Categorization Approach (CPCA) offer a scientifically sound framework for establishing safe exposure limits for novel nitrosamine impurities. By integrating mechanistic understanding with robust experimental data and predictive toxicology, researchers and drug developers can effectively navigate the challenges posed by nitrosamine impurities, ensuring patient safety while maintaining a stable supply of essential medicines.

References

  • Powley, M. W., et al. (2024). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. Toxicology and Applied Pharmacology, 105681. [Link]

  • Pour, P., et al. (1980). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters. Journal of the National Cancer Institute, 65(6), 1317-1324. [Link]

  • Zhang, S., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 186. [Link]

  • Lhasa Limited. (n.d.). Are All Nitrosamines Concerning?. [Link]

  • Chen, Y. K., et al. (2021). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 863, 503328. [Link]

  • IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. [Link]

  • Lhasa Limited. (n.d.). Quantifying the nitrosamine potency distribution. [Link]

  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Ohshima, H., et al. (1983). Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. Cancer Research, 43(11), 5072-5076. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-277. [Link]

  • U.S. Food and Drug Administration. (2025). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. [Link]

  • Kruhlak, N. L., et al. (n.d.). A New Structural Similarity Method to Identify Surrogate Compounds for Assessing the Carcinogenicity of Nitrosamine Impurities. MultiCASE. [Link]

  • International Agency for Research on Cancer. (1998). N-Nitrosoproline and N-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978). Inchem.org. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosohydroxyproline. PubChem. [Link]

  • Mirvish, S. S., et al. (1980). Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats. Journal of the National Cancer Institute, 64(6), 1435-1442. [Link]

  • European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]

  • National Library of Medicine. (2023). Use of the TD50 99 % CI for single dose rodent carcinogenicity studies. [Link]

  • Heflich, R. H., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503679. [Link]

  • American Chemical Society. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Rao, T. K., et al. (1979). Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 66(1), 1-7. [Link]

  • European Medicines Agency. (n.d.). Appendix 1: Acceptable intakes established for N-nitrosamines. [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • ResearchGate. (n.d.). Detection of mutagenicity in N-nitroso compounds with the Ames Test. [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • GOV.UK. (n.d.). Established acceptable intake for nitrosamines in medicines. [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. [Link]

  • Syracuse University. (n.d.). Understanding the Kinetics and Formation of N-nitrosamines from Pharmaceutical Precursors During Water Purification. SURFACE at Syracuse University. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. [Link]

  • U.S. Food and Drug Administration. (2025). GDF2025 - D2S02- Nitrosamine Related Guidance. YouTube. [Link]

  • Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. [Link]

  • Lhasa Limited. (2023). A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. [Link]

  • Regulations.gov. (n.d.). Table 1. AI Limits for NDMA, NDEA, NMBA, NMPA, NIPEA, and NDIPA in Drug Products. [Link]

  • Biblioteka Nauki. (n.d.). studies on mutagenicity of new chemical compounds using bacterial ames test?. [Link]

  • Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. [Link]

  • U.S. Food and Drug Administration. (n.d.). Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. [Link]

  • ScienceAsia. (n.d.). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. [Link]

  • Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 1(1), 1-28. [Link]

Sources

Structure-activity relationship of carcinogenic N-nitroso compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) & Potency of Carcinogenic N-Nitroso Compounds

Executive Summary

Objective: This guide provides a technical analysis of the structure-activity relationships (SAR) governing the carcinogenic potency of N-nitroso compounds (NOCs). It is designed for pharmaceutical scientists and toxicologists managing nitrosamine impurities (NDSRIs) in drug development.

Core Insight: The mutagenic potency of nitrosamines is not uniform.[1] It is strictly governed by the metabolic accessibility of the


-carbon. While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) represent the high-potency "Cohort of Concern," structural modifications—specifically steric bulk and electronic deactivation—can reduce potency by orders of magnitude. This guide compares these mechanisms and provides validated protocols for their assessment.

Mechanistic Foundation: The -Hydroxylation Trigger

The carcinogenicity of N-nitrosamines is latent; they are pro-carcinogens requiring metabolic activation.[2] The pivotal step is


-hydroxylation , primarily catalyzed by Cytochrome P450 enzymes (CYP2E1 and CYP2A6).

The Lethal Cascade:

  • Enzymatic Oxidation: CYP450 hydroxylates the carbon adjacent (

    
    ) to the N-nitroso group.
    
  • Instability: The resulting

    
    -hydroxy nitrosamine is chemically unstable (half-life < 10 seconds).
    
  • Decomposition: It spontaneously collapses to release an aldehyde and an alkyldiazonium ion.

  • DNA Alkylation: The diazonium ion generates a highly reactive carbocation that alkylates DNA bases, predominantly forming O6-methylguanine (O6-MeG). If unrepaired by O6-methylguanine-DNA methyltransferase (MGMT), this adduct causes G:C

    
     A:T transition mutations.
    
Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical "Activation vs. Detoxification" fork.

NitrosamineMetabolism ProCarcinogen N-Nitrosamine (Pro-carcinogen) CYP CYP2E1 / CYP2A6 (Liver Microsomes) ProCarcinogen->CYP AlphaOH α-Hydroxy Nitrosamine ProCarcinogen->AlphaOH α-Hydroxylation Detox Denitrosation / Glucuronidation ProCarcinogen->Detox Clearance CYP->AlphaOH Aldehyde Aldehyde (Byproduct) AlphaOH->Aldehyde Diazonium Alkyldiazonium Ion AlphaOH->Diazonium Spontaneous Decomposition Carbocation Alkyl Carbocation Diazonium->Carbocation -N2 DNA_Adduct DNA Alkylation (O6-MeG) Carbocation->DNA_Adduct Covalent Binding

Figure 1: The metabolic activation cascade of dialkyl nitrosamines. The red pathway indicates the formation of the ultimate carcinogen.

Comparative SAR Analysis

The structural diversity of nitrosamines dictates their ability to undergo the activation described above. This section compares high-potency small molecules against complex Drug Substance Related Impurities (NDSRIs).

A. The Role of -Hydrogens (The "Hydrogen Count" Rule)

For activation to occur, at least one hydrogen atom must be present on an


-carbon.
  • High Potency: Methyl and Ethyl groups (NDMA, NDEA) have unhindered

    
    -hydrogens, allowing rapid CYP450 access.
    
  • Reduced Potency: Secondary branching (e.g., isopropyl) introduces steric hindrance, slowing enzymatic oxidation.

  • Null Potency: Tert-butyl groups or fully substituted

    
    -carbons lack 
    
    
    
    -hydrogens. These compounds generally test negative in mutagenicity assays unless a distal metabolic pathway exists.
B. Chain Length & Steric Bulk

As alkyl chain length increases, hydrophobicity increases, but metabolic specificity often shifts.

  • Methyl/Ethyl: Highly specific for CYP2E1; potent liver carcinogens.

  • Propyl/Butyl: Potency often drops due to competing metabolic pathways (e.g.,

    
    -oxidation) and steric exclusion from the enzyme active site.
    
C. Electronic Effects (The "Deactivating" Groups)

Electron-withdrawing groups (EWGs) such as halogens, amides, or hydroxyls placed near the N-nitroso group reduce the electron density of the


-C-H bond. This makes the hydrogen harder to abstract enzymatically, significantly lowering carcinogenic potency (Score 1-3 in the CPCA framework).
Visualization: SAR Potency Decision Logic

This logic mirrors the Carcinogenic Potency Categorization Approach (CPCA) used in regulatory submissions (ICH M7).

SAR_Logic Start Analyze Nitrosamine Structure AlphaH Are α-Hydrogens present? Start->AlphaH Safe Negligible Risk (Class 5) AlphaH->Safe No (e.g., Di-tert-butyl) Sterics Are α-carbons sterically hindered? (e.g., Isopropyl, t-Butyl) AlphaH->Sterics Yes EWG Are Electron Withdrawing Groups present near N-NO? Sterics->EWG No (Methyl/Ethyl) LowPotency Low Potency (Weak Carcinogen) Sterics->LowPotency Yes (Bulky groups) HighPotency High Potency (Cohort of Concern) NDMA/NDEA-like EWG->HighPotency No MedPotency Medium Potency (Reduced Activation) EWG->MedPotency Yes (e.g., β-OH)

Figure 2: Simplified decision logic for predicting nitrosamine potency based on structural features.

Comparative Data: Potency Benchmarks

The following table compares key nitrosamines using the TD50 metric (Tumorigenic Dose rate 50), which represents the daily dose (mg/kg) required to induce tumors in 50% of test animals.

  • Note: Lower TD50 = Higher Potency.

CompoundStructure TypeKey SAR FeatureTD50 (mg/kg/day)Relative Potency
NDEA (N-Nitrosodiethylamine)Acyclic, EthylOptimal lipophilicity for CYP2E1; highly reactive diazonium.0.0265 Extremely High
NDMA (N-Nitrosodimethylamine)Acyclic, MethylSmallest homolog; rapid activation but faster clearance than NDEA.0.096 Very High
N-Nitrosomorpholine Cyclic (Ether)Cyclic structure restricts conformation; specific to liver/esophagus.0.1 High
NMBA (N-Nitroso-N-methyl-4-aminobutyric acid)Acyclic, AcidicCarboxylic acid tail increases solubility and excretion, reducing residence time.~1.0 - 5.0 *Moderate
NDPhA (N-Nitrosodiphenylamine)AromaticNo

-hydrogens on aromatic rings; activation requires ring hydroxylation (rare).
> 100 Low/Negligible

*Note: NMBA potency is estimated based on read-across and specific regulatory limits (96 ng/day AI).

Experimental Protocols: Validating Potency

Standard genotoxicity assays often fail to detect nitrosamines because standard rat liver S9 fractions lack sufficient CYP2E1 activity. The following "Enhanced Ames" protocol is the industry standard for validating SAR predictions.

Protocol: Enhanced Ames Test for Nitrosamines

Objective: Detect mutagenicity in Salmonella typhimurium (strains TA100, TA1535) using optimized metabolic activation.

Reagents:

  • Tester Strains: S. typhimurium TA1535 (sensitive to base-pair substitutions) and TA100.

  • S9 Fraction: Hamster Liver S9 (induced with Phenobarbital/

    
    -Naphthoflavone).[3]
    
    • Why? Hamster liver has significantly higher CYP2E1 activity compared to rat liver, essential for nitrosamine activation.

  • Pre-incubation Buffer: Phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Thaw Hamster S9 and prepare a 30% S9 mix (standard Ames uses 4-10%; nitrosamines require 30% for adequate sensitivity).

  • Pre-incubation (Critical Step):

    • Mix 0.1 mL bacterial culture + 0.1 mL test article + 0.5 mL 30% Hamster S9 mix .

    • Incubate at 37°C for 30 minutes with shaking. This allows the unstable

      
      -hydroxy metabolite to form and enter the bacteria before plating.
      
  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.

Self-Validation Check:

  • Positive Control: Must use N-Nitrosodimethylamine (NDMA) or N-Nitrosopyrrolidine (NPYR) to verify S9 activity. If the positive control fails to induce revertants, the S9 batch is defective.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] International Council for Harmonisation. (2023).[5] Link

  • Gold, L. S., et al. The Carcinogenic Potency Database (CPDB). University of California, Berkeley. (2007).[6] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Referencing NDEA/NDMA potency data). Link

  • Yamazaki, H., et al. Species Differences in the Metabolism of N-Nitrosamines by Cytochrome P450. Drug Metabolism and Disposition. (1992). Link

  • Prival, M. J., et al. Utility of the Salmonella/mammalian microsome (Ames) test for the detection of carcinogenic N-nitroso compounds. Mutation Research.[3][7][8] (1979).[9] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosohydroxyproline
Reactant of Route 2
N-Nitrosohydroxyproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.